7-Methoxy-1H-indole-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-5-7(10(12)13)11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPRTJYUDCZXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179356 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24610-33-1 | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024610331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 7-Methoxy-1H-indole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and potential biological significance of this compound. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.
Core Chemical and Physical Properties
This compound is an organic compound belonging to the indole family. The presence of a methoxy group at the 7-position and a carboxylic acid at the 2-position of the indole ring confers specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 24610-33-1 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Melting Point | 182-188°C | [1][2][4] |
| Boiling Point | 447.6 ± 25.0 °C at 760 mmHg | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.37 ± 0.30 | [2] |
| Vapor Pressure | 8.54E-09 mmHg at 25°C | [2] |
| Flash Point | 224.5°C | [2] |
| LogP | 1.87470 | [2] |
| Polar Surface Area (PSA) | 62.32 Ų | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2][5] |
Spectral Data
While specific spectra for this compound require direct acquisition, characteristic features can be predicted based on its structure and data from analogous compounds. Spectral data for this compound and its derivatives are available from various suppliers and databases.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[8] Key expected absorption bands for this compound include:
-
O-H Stretch: A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, corresponding to the indole N-H group. Studies on related methoxyindole carboxylic acids show this band around 3342 cm⁻¹.[9][10]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (~3.8-4.0 ppm), a signal for the C3-proton of the indole ring, and broad singlets for the N-H of the indole and the O-H of the carboxylic acid.[11][12]
-
¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~165-185 ppm), the carbons of the indole ring, and the methoxy carbon (~55-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak [M]⁺ corresponding to its molecular weight (191.18). Common fragmentation patterns for carboxylic acids include the loss of H₂O and the COOH group.[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Experimental Protocols & Reactivity
Indole derivatives are synthesized through various established methods. The carboxylic acid functionality allows for a range of subsequent chemical transformations.
Synthesis of the Indole Core
A common and scalable method for preparing substituted indoles is the Batcho-Leimgruber indole synthesis, which starts from an appropriately substituted o-nitrotoluene.[15] The diagram below illustrates a generalized workflow for synthesizing the 7-methoxy-1H-indole core, which can then be functionalized to yield the target carboxylic acid.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound - CAS:24610-33-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. This compound ethyl ester(20538-12-9) 1H NMR spectrum [chemicalbook.com]
- 7. 24610-33-1|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of 7-Methoxy-1H-indole-2-carboxylic Acid: A Technical Guide
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Methoxy-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted ¹H and ¹³C NMR data, standard experimental protocols for data acquisition, and logical workflows for spectral analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 | br s | - | COOH |
| ~11.8 | s | - | N-H |
| ~7.45 | d | ~8.0 | H-4 |
| ~7.15 | s | - | H-3 |
| ~7.05 | t | ~8.0 | H-5 |
| ~6.70 | d | ~8.0 | H-6 |
| ~3.90 | s | - | OCH₃ |
br s = broad singlet, s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.5 | COOH |
| ~147.0 | C-7 |
| ~135.0 | C-7a |
| ~128.0 | C-2 |
| ~125.0 | C-3a |
| ~122.0 | C-5 |
| ~115.0 | C-4 |
| ~105.0 | C-6 |
| ~102.0 | C-3 |
| ~55.5 | OCH₃ |
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality NMR spectra. The following methodology is recommended for the analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound, capable of dissolving both the carboxylic acid and the indole ring system, and its residual solvent peak does not typically interfere with the signals of interest.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and its chemical shift is set to 0.00 ppm. A small amount can be added to the solvent.
-
Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Spectrometer and Parameters
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 500 MHz spectrometer or an equivalent instrument.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 16 ppm (8000 Hz) is appropriate.
-
Acquisition Time: An acquisition time of around 4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Temperature: The experiment is typically run at room temperature (298 K).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of about 240 ppm (30,000 Hz) is necessary to cover the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are accurately determined.
Visualization of Workflows
The following diagrams, created using the DOT language, illustrate the experimental and analytical workflows for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Logical workflow for NMR spectral analysis.
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Methoxy-1H-indole-2-carboxylic acid
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities associated with 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives. While direct research on this specific molecule is limited, the broader class of indole-2-carboxylic acids has demonstrated significant potential in several key therapeutic areas. This document, intended for researchers, scientists, and drug development professionals, synthesizes the available data on related compounds to infer the likely biological profile of this compound, focusing on its potential as a modulator of the NMDA receptor, as well as its prospective anti-inflammatory, and anticancer properties.
Core Concepts: The Indole-2-Carboxylic Acid Scaffold
The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The specific biological activity of these molecules is highly dependent on the substitution pattern on the indole ring. The presence of a methoxy group at the 7-position is anticipated to influence the molecule's lipophilicity and electronic properties, thereby affecting its binding affinity and pharmacokinetic profile.
Postulated Biological Activities and Mechanisms of Action
Based on studies of structurally related compounds, this compound is hypothesized to exhibit the following biological activities:
-
NMDA Receptor Antagonism: Indole-2-carboxylic acid is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This allosteric modulation of the NMDA receptor is a key mechanism for controlling neuronal excitability and has implications for treating a range of neurological disorders. It is plausible that this compound retains this activity.
-
Anti-Inflammatory Effects: Various indole derivatives have been shown to possess anti-inflammatory properties. For instance, certain indole-2-one and 7-aza-2-oxindole derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[3] Another related compound, a β-carboline alkaloid containing a methoxy group, was found to exert anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 (HO-1) pathway.[4]
-
Anticancer and Antiproliferative Activity: The indole scaffold is a common feature in many anticancer agents. Derivatives of 1H-indole-2-carboxylic acid have been designed and synthesized as novel inhibitors of the 14-3-3η protein for the treatment of liver cancer.[5] Additionally, other indole derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[6]
Quantitative Biological Data of Related Indole-2-Carboxylic Acid Derivatives
Table 1: Antiproliferative Activity of Indole-2-Carbohydrazide Derivatives [6]
| Compound ID | Target Cell Line | IC50 (µM) |
| 4e | MCF-7 (Breast Cancer) | 0.57 |
| HCT116 (Colon Cancer) | 1.95 | |
| A549 (Lung Cancer) | 3.49 | |
| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 11.1 |
| HCT116 (Colon Cancer) | 7.02 | |
| A549 (Lung Cancer) | 8.42 |
Table 2: EGFR Inhibitory Activity of Indole-2-Carboxamide Derivatives [7]
| Compound ID | Target | IC50 (nM) |
| 5f | EGFRWT | 68 ± 5 |
| 5g | EGFRWT | 74 ± 5 |
| Erlotinib (Reference) | EGFRWT | 80 ± 5 |
Table 3: HIV-1 Integrase Inhibitory Activity of an Indole-2-Carboxylic Acid Derivative [8]
| Compound ID | Target | IC50 (µM) |
| 17a | HIV-1 Integrase | 3.11 |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for key assays based on the literature for related indole derivatives.
NMDA Receptor Glycine Binding Assay (Radioligand Displacement)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the glycine site of the NMDA receptor.
-
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[³H]glycine (radioligand)
-
Glycine (unlabeled ligand)
-
Test compound (e.g., this compound)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare rat cortical membranes and resuspend in Tris-HCl buffer.
-
In a series of tubes, add a fixed concentration of [³H]glycine and varying concentrations of the test compound or unlabeled glycine (for standard curve).
-
Initiate the binding reaction by adding the membrane preparation to the tubes.
-
Incubate at a specified temperature for a set duration to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value of the test compound by analyzing the displacement of [³H]glycine binding.
-
In Vitro Anti-Inflammatory Activity Assay (LPS-Stimulated Macrophages)
This protocol describes a method to evaluate the anti-inflammatory effects of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[9]
-
Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.[9]
-
Determine the IC50 value of the test compound for the inhibition of cytokine and NO production.
-
Anticancer Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the potential mechanisms and experimental approaches, the following diagrams are provided.
Conclusion
While further direct investigation is required, the existing body of research on indole-2-carboxylic acid derivatives strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its potential to act as an NMDA receptor antagonist, an anti-inflammatory agent, and an anticancer compound warrants dedicated preclinical evaluation. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthetic Exploration of 7-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of this compound. While direct biological data for this compound is limited in publicly available literature, this document extrapolates potential activities and mechanisms of action based on structurally related methoxyindole derivatives. Detailed synthetic protocols, quantitative data from analogous compounds, and visual representations of synthetic pathways are presented to facilitate further research and drug discovery efforts in this area.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 7-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This compound (CAS No: 24610-33-1, Molecular Formula: C10H9NO3, Molecular Weight: 191.186 g/mol ) represents an intriguing yet underexplored member of this chemical class. This guide aims to consolidate the available information and provide a foundational resource for researchers interested in its synthesis and potential therapeutic applications.
Synthetic Pathways
The synthesis of this compound can be approached through several established methods for indole ring formation. A plausible and scalable route commences from the commercially available 2-methoxy-6-nitrotoluene, employing the Batcho-Leimgruber indole synthesis.
Proposed Synthetic Workflow
A multi-step synthesis is proposed, involving the formation of the indole ring followed by functionalization to introduce the carboxylic acid moiety.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of related indole derivatives and represent a viable route to the target compound.
Step 1: Synthesis of 7-Methoxy-1H-indole (Batcho-Leimgruber Indole Synthesis)
-
Materials: 2-Methoxy-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Palladium on carbon (10% Pd/C), Ethyl acetate, Methanol, Hydrogen gas.
-
Procedure:
-
A solution of 2-methoxy-6-nitrotoluene in DMF-DMA is heated at reflux for 12-16 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
The crude enamine is dissolved in a mixture of ethyl acetate and methanol.
-
10% Pd/C is added to the solution, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 7-Methoxy-1H-indole.
-
Step 2: Synthesis of 7-Methoxy-1H-indole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
Materials: 7-Methoxy-1H-indole, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 7-Methoxy-1H-indole in anhydrous DMF, cooled to 0°C, POCl3 is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 7-Methoxy-1H-indole-2-carbaldehyde.
-
Step 3: Synthesis of this compound (Oxidation)
-
Materials: 7-Methoxy-1H-indole-2-carbaldehyde, Potassium permanganate (KMnO4) or Silver(I) oxide (Ag2O), Acetone, Water.
-
Procedure (using KMnO4):
-
A solution of 7-Methoxy-1H-indole-2-carbaldehyde in acetone is cooled to 0°C.
-
A solution of KMnO4 in water is added dropwise with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, the reaction is stirred at room temperature until the purple color disappears.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 24610-33-1 |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.186 g/mol |
| Appearance | Expected to be a solid |
| Boiling Point (est.) | 447.6°C at 760 mmHg |
| Storage Temperature | 2-8°C under an inert atmosphere |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) would need to be determined experimentally upon successful synthesis.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are scarce. However, the biological activities of structurally similar indole-2-carboxylic acid derivatives provide valuable insights into its potential therapeutic applications.
Quantitative Bioactivity of Related Indole-2-Carboxylic Acid Derivatives
The following table summarizes the reported biological activities of analogous compounds, suggesting potential areas for investigation for this compound.
| Compound | Target/Activity | Quantitative Data (IC₅₀/EC₅₀) | Reference |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase Strand Transfer | IC₅₀ = 3.11 µM | Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors (2024)[1] |
| Benzo[g]indol-3-carboxylate derivative | mPGES-1 Inhibition | IC₅₀ = 0.6 µM (cell-free) | Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1[2] |
| 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid | Tryptophan Dioxygenase Inhibition | Not specified | 5-methoxy-7-methyl-1H-indole-2-carboxylic Acid |
Postulated Signaling Pathway: Nrf2/HO-1 Activation
A related compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been shown to exhibit anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. It is plausible that this compound could exert similar effects.
References
Unraveling the Solid State: A Technical Guide to the Crystal Structure of Methoxy-1H-indole-2-carboxylic Acid Isomers
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for 7-Methoxy-1H-indole-2-carboxylic acid. However, to provide a detailed technical guide that adheres to the core requirements of this request, we will focus on the well-characterized crystal structure of its close positional isomer, 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) . The methodologies and principles discussed are directly applicable to the crystallographic study of this compound, should crystals be obtained in the future.
This guide presents the crystallographic data, experimental protocols for structure determination, and potential biological signaling pathways associated with this class of compounds, tailored for researchers, scientists, and drug development professionals.
Crystallographic Data of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs
5-Methoxy-1H-indole-2-carboxylic acid has been found to crystallize in at least two different polymorphic forms, designated as Polymorph 1 and Polymorph 2.[1] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physicochemical properties such as solubility and stability.[1] The crystallographic data for both polymorphs, as determined by single-crystal X-ray diffraction, are summarized below.[2][3]
| Parameter | Polymorph 1 | Polymorph 2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) ** | 91.06(3) | 91.871(5) |
| Volume (ų) ** | Not specified | Not specified |
| Z | 16 | 4 |
| Key H-Bonding | N-H···O (carboxylic) | O-H···O (cyclic dimer), N-H···O (methoxy) |
| N-H Stretching (cm⁻¹) | 3336 | 3342 |
Data sourced from a 2024 study on a new polymorph of 5-Methoxy-1H-indole-2-carboxylic acid.[1][2]
The primary structural difference between the two polymorphs lies in their hydrogen bonding patterns.[1] Polymorph 2 features the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups of two molecules.[2] In contrast, Polymorph 1 is characterized by ribbons of molecules connected by intermolecular hydrogen bonds where the indole N-H group donates to a carboxylic oxygen atom.[2][3] In Polymorph 2, the N-H group interacts with the oxygen of the methoxy group on an adjacent molecule.[2]
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by data collection using X-ray diffraction and subsequent structure solution and refinement.[1]
Crystallization
The successful growth of single crystals suitable for X-ray diffraction is often the most challenging step. The methods for obtaining the two polymorphs of 5-Methoxy-1H-indole-2-carboxylic acid are distinct.
Protocol for Polymorph 1: While specific conditions for isolating Polymorph 1 were not detailed in the provided literature, a general approach for crystallizing indole carboxylic acids can be employed.[1]
-
Synthesis: A common route is the reaction of a bromo-substituted methoxy-indole with an organometallic reagent, followed by quenching with carbon dioxide.[1]
-
Purification: The crude product is purified using column chromatography.[1]
-
Crystallization: The purified compound is dissolved in a suitable solvent system, such as petroleum ether/ethyl acetate, and allowed to crystallize, typically through slow evaporation.[1]
Protocol for Polymorph 2: The crystals of Polymorph 2 were obtained serendipitously from an aqueous solution.[1]
-
Preparation: 0.4 mmol of [Co(NH₃)₆]Cl₃ is dissolved in 20 cm³ of distilled water.[1]
-
Heating: The solution is stirred and heated to 45 °C for 15 minutes.[1]
-
Addition: 0.5 mmol of commercially available 5-Methoxy-1H-indole-2-carboxylic acid is added to the heated solution.[1]
-
Crystal Growth: Crystals of Polymorph 2 form directly from this reaction mixture.[1]
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, their structure is determined by analyzing the pattern of X-rays diffracted by the crystal lattice.
Methodology:
-
Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer.[1]
-
X-ray Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) is used.[1]
-
Temperature: Data is collected at a low temperature to minimize thermal vibrations.[1]
-
Technique: The rotation method is employed, where the crystal is rotated in the X-ray beam to bring different lattice planes into the diffraction condition.[4]
-
-
Structure Solution and Refinement:
Visualizations
Experimental Workflow
The logical flow from a synthesized compound to a determined crystal structure is a standardized process in crystallography.
References
Theoretical Exploration of 7-Methoxy-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] 7-Methoxy-1H-indole-2-carboxylic acid, in particular, is a valuable synthetic intermediate.[1] Notably, a derivative of this molecule, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a highly potent and selective CysLT1 antagonist, highlighting the therapeutic potential of this scaffold. The methoxy group at the 7-position can influence the molecule's lipophilicity and its interaction with biological targets.[1]
Despite its importance, a dedicated theoretical investigation of this compound is not extensively covered in existing literature. Understanding the intrinsic electronic and structural properties of this core molecule is crucial for structure-activity relationship (SAR) studies and the rational design of more effective and selective drug candidates. This guide aims to fill this gap by presenting a comprehensive, albeit hypothetical, theoretical study based on methodologies that have been successfully applied to similar molecules, such as its 5-methoxy isomer.
Hypothetical Computational Study Workflow
The following diagram illustrates a logical workflow for a comprehensive theoretical investigation of this compound.
Projected Molecular Properties (Hypothetical Data)
The following tables summarize the projected quantitative data from a hypothetical DFT study on this compound. These values are illustrative and based on typical results for similar indole derivatives.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Projected Value |
| Bond Length | C2-C3 | 1.38 Å |
| C7-O | 1.36 Å | |
| C-O (carboxyl) | 1.22 Å | |
| O-H (carboxyl) | 0.97 Å | |
| Bond Angle | C2-C3-C3a | 108.5° |
| C7a-C7-O | 118.0° | |
| Dihedral Angle | C3a-C7a-N1-C2 | 1.5° |
Table 2: Calculated Electronic Properties
| Property | Projected Value |
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Table 3: Selected Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3450 | N-H stretch |
| ~3000 | O-H stretch (carboxyl) |
| ~1680 | C=O stretch (carboxyl) |
| ~1250 | C-O stretch (methoxy) |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the Hemetsberger indole synthesis.
Protocol:
-
Preparation of Ethyl 2-azido-3-(2-methoxyphenyl)acrylate: To a solution of 2-methoxybenzaldehyde and ethyl azidoacetate in ethanol, add a catalytic amount of sodium ethoxide. Stir the mixture at room temperature for 24 hours.
-
Cyclization: The crude azidoacrylate is then heated in an inert, high-boiling solvent such as xylene at reflux for 2-4 hours. The nitrogen gas evolved during the reaction indicates the formation of the indole ring.
-
Hydrolysis: The resulting ethyl 7-methoxy-1H-indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.
-
Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz). A patent document provides the following experimental data for the title compound: ¹H NMR (300 MHz), δ: 3.94 (s, 3H, H-9), 6.80 (d, J=7.8 Hz, 1H, H-6), 7.02 (d, J=7.8 Hz, 1H, H-5), 7.11 (s, 1H, H-3), 7.25 (d, J=7.8 Hz, 1H, H-3), 11.65 (s, 1H, H-8), 12.82 (s, 1H, H-1).[2] ¹³C NMR (75 MHz), δ: 56.24(C-9), 105.02(C-6), 109.09(C-3), 115.12(C-5), 121.55(C-4), 129.06, 129.24, 129.53(C-2,3',7'), 147.65(C-7), 163.46(C-8).[2]
-
Infrared (IR) Spectroscopy: IR spectra can be recorded using the KBr pellet technique. The characteristic peaks for the N-H, O-H, and C=O stretching vibrations are expected in their respective regions.
Computational Details (Protocol for Hypothetical Study)
This protocol is based on the successful study of 5-methoxy-1H-indole-2-carboxylic acid.[1]
-
Software: All calculations would be performed using a quantum chemistry software package like Gaussian.
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a suitable method for this type of molecule.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The molecular structure of this compound would be optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.
-
Electronic Properties: Molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map would be generated to analyze the electronic structure and reactivity.
Signaling Pathway Involvement
A derivative of this compound is a potent CysLT1 receptor antagonist. The diagram below illustrates the general signaling pathway where such antagonists act.
Conclusion
This technical guide provides a foundational theoretical framework for the study of this compound. While direct experimental and computational data on this specific isomer is sparse in the literature, the presented hypothetical data, based on robust computational methodologies and analogies to similar compounds, offers valuable insights for researchers. The detailed protocols for synthesis, characterization, and computational analysis serve as a practical resource for further investigation. A deeper understanding of the theoretical properties of this core scaffold will undoubtedly aid in the design and development of novel therapeutics targeting pathways such as the cysteinyl leukotriene signaling cascade.
References
Navigating the Solubility Landscape of 7-Methoxy-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methoxy-1H-indole-2-carboxylic acid (CAS: 24610-33-1), a key indole derivative of interest in medicinal chemistry and drug discovery. Due to a notable absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a robust framework for researchers to determine its solubility experimentally. It includes a summary of its known physicochemical properties, detailed experimental protocols for solubility determination, and a logical workflow to guide these investigations.
Physicochemical Properties and Solubility Profile
A comprehensive understanding of its solubility is critical for its application in drug discovery, particularly for tasks such as designing screening assays, developing formulations, and performing pharmacokinetic studies. The high melting point of the compound (187-188°C) may suggest strong crystal lattice energy, which can be a contributing factor to poor solubility.[2][3]
The following table summarizes the known physicochemical properties of this compound and provides a template for recording experimentally determined solubility data.
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| CAS Number | 24610-33-1 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [2][4] |
| Molecular Weight | 191.18 g/mol | [5] |
| Melting Point | 187-188°C | [2][3] |
| pKa (Predicted) | 4.37 ± 0.30 | [3] |
| LogP (Predicted) | 1.87 | [3] |
| Solubility in Methanol | Data not available | |
| Solubility in Ethanol | Data not available | |
| Solubility in DMSO | Data not available | |
| Solubility in Acetone | Data not available | |
| Solubility in Acetonitrile | Data not available | |
| Solubility in Tetrahydrofuran | Data not available |
Experimental Protocols for Solubility Determination
Given the lack of available data, researchers will need to determine the solubility of this compound experimentally. The two primary types of solubility measurements are thermodynamic and kinetic solubility. Below are detailed protocols for each.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Kinetic Solubility Determination
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), can be added to an aqueous or buffer system before it precipitates. While this guide focuses on organic solvents, a similar principle can be applied to assess how well the compound transitions from a concentrated organic stock into another solvent system.
Objective: To determine the concentration at which this compound precipitates when a concentrated DMSO stock is diluted into a target organic solvent.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Target organic solvents
-
96-well microplates
-
Multi-channel pipette
-
Plate reader with turbidity or light scattering detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Add the target organic solvent to the wells of a 96-well plate.
-
Serial Dilution: Use a multi-channel pipette to add a small volume of the DMSO stock solution to the wells containing the target solvent and mix. This creates a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours), allowing time for any precipitation to occur.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Stability of 7-Methoxy-1H-indole-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 7-Methoxy-1H-indole-2-carboxylic acid under various stress conditions. Due to the limited availability of specific quantitative stability data for this exact molecule in publicly accessible literature, this guide synthesizes information from closely related indole derivatives and established principles of organic chemistry to project its stability profile. The content herein is intended to serve as a robust resource for researchers involved in the handling, formulation, and analysis of this and similar compounds.
Core Stability Profile
This compound, like many indole-containing molecules, is susceptible to degradation under several conditions. The indole ring is an electron-rich heterocycle, making it prone to oxidation. The carboxylic acid functional group can undergo typical reactions, while the methoxy group is generally stable but can influence the reactivity of the aromatic ring.
Key Stability Concerns:
-
Oxidation: The indole nucleus is easily oxidized, which can lead to the formation of various degradation products. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the indole ring.
-
Extreme pH: Both strongly acidic and basic conditions can lead to the degradation of the molecule. The indole ring can be sensitive to strong acids, and while the carboxylic acid is deprotonated in basic conditions, the overall molecule may be susceptible to base-catalyzed reactions.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.
Quantitative Stability Data (Inferred)
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate | Products of indole ring protonation and potential opening |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Low to Moderate | Primarily the sodium salt of the carboxylic acid; potential for other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | High | Oxindole derivatives, products of C2-C3 bond cleavage |
| Photolytic Degradation | UV light (e.g., 254 nm) | Room Temperature | 24 hours | Moderate to High | Complex mixture of photodegradation products |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Low | Minimal degradation expected in solid form |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Preparation of Stressed Samples
Objective: To generate degradation products under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to prepare a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify the parent compound from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions (A starting point for method development):
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, typically around 280 nm for indoles).
-
Injection Volume: 10 µL.
Analysis:
-
Inject the prepared stressed samples and an unstressed control sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Visualizations
Signaling Pathway (Hypothetical)
Caption: Hypothetical signaling pathway of an indole derivative.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Disclaimer
The information provided in this guide, particularly the quantitative stability data, is based on inferred knowledge from structurally similar compounds and general chemical principles. It is imperative for researchers to conduct specific stability studies on this compound to obtain accurate and validated data for their specific applications. The experimental protocols provided are intended as a starting point and may require optimization for specific analytical instrumentation and study objectives.
An In-Depth Technical Guide to 7-Methoxy-1H-indole-2-carboxylic acid (CAS: 24610-33-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of 7-Methoxy-1H-indole-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Properties
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds.[1] The methoxy group at the 7-position and the carboxylic acid at the 2-position provide key functionalities for molecular interactions and further chemical modifications.
Physicochemical and Spectroscopic Data
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 24610-33-1 | N/A |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 187-188 °C | [2][3][5] |
| Boiling Point | 447.6 °C at 760 mmHg | [2][3][5] |
| Density | 1.4 g/cm³ | [5] |
| pKa | 4.37 ± 0.30 (Predicted) | [2] |
| LogP | 1.87470 (Predicted) | [2] |
| Solubility | Soluble in polar solvents like water and alcohols. | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for indole ring formation, such as the Fischer, Bischler, and Hemetsberger syntheses.[7] A common strategy involves the synthesis of an ester precursor followed by hydrolysis to the carboxylic acid.
Potential Synthetic Workflow
A plausible synthetic route, based on the Reissert indole synthesis, starts from 2-methoxy-6-nitrotoluene. This method involves the condensation with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.
Caption: Potential synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Ethyl 7-methoxy-1H-indole-2-carboxylate
This protocol describes the final step in the proposed synthesis, the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 7-methoxy-1H-indole-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Water (H₂O)
Procedure:
-
Dissolve Ethyl 7-methoxy-1H-indole-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Potential Biological Activities and Experimental Protocols
Indole derivatives are known to exhibit a wide range of biological activities.[1] this compound has been suggested to have potential as a pyrazole and dihydroorotate dehydrogenase (DHODH) inhibitor and may possess anti-inflammatory properties.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases and cancer.
This protocol outlines a general method for assessing the inhibitory activity of a compound against DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) or other electron acceptor (e.g., 2,6-dichloroindophenol - DCIP)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor (e.g., CoQ10 or DCIP).
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 275 nm for CoQ10 or 600 nm for DCIP) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells.
This protocol describes a method to measure the effect of the compound on cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibitory effect of the compound on cytokine production.
Potential Signaling Pathway Modulation
Inflammatory responses are often mediated by complex signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for TNF-α and IL-6.
Caption: Potential modulation of the NF-κB signaling pathway.
This guide provides a foundational understanding of this compound for research and drug development purposes. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. realmofcaring.org [realmofcaring.org]
- 6. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
Methodological & Application
Application Notes and Protocols: 7-Methoxy-1H-indole-2-carboxylic acid as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in the field of medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers versatile opportunities for the synthesis of novel derivatives with a wide range of pharmacological activities. The presence of the methoxy group at the 7-position and the carboxylic acid at the 2-position provides two key points for chemical modification, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents.
Key Applications
Derivatives of this compound have been investigated for a variety of biological activities, making this scaffold a promising starting point for drug discovery programs.
-
Anticancer Agents: Indole-2-carboxamides, synthesized from this compound, have shown potent antiproliferative activity against various cancer cell lines. These compounds can exert their effects through the inhibition of key signaling pathways involved in cancer cell growth and survival.[1]
-
Anti-inflammatory Agents: The indole nucleus is a core component of several known anti-inflammatory drugs. Derivatives of this compound can be explored for their potential to modulate inflammatory pathways.
-
Antiviral and Antimicrobial Agents: The indole scaffold is present in many natural and synthetic compounds with antiviral and antimicrobial properties. Further derivatization of this compound could lead to the discovery of novel infectious disease therapies.
Experimental Protocols
The following protocols provide detailed methodologies for common and synthetically important transformations of this compound.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes the synthesis of an amide derivative from this compound and a primary or secondary amine using HATU as the coupling agent.
Workflow for Amide Synthesis:
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Quantitative Data (Representative):
| Amine | Coupling Reagent | Solvent | Yield (%) |
| Aniline | HATU/DIPEA | DMF | 85 |
| Benzylamine | HATU/DIPEA | DMF | 92 |
| Morpholine | HATU/DIPEA | DMF | 88 |
Protocol 2: Fischer Esterification
This protocol details the synthesis of the methyl ester of this compound via Fischer esterification.
Workflow for Fischer Esterification:
Caption: General workflow for Fischer esterification.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude methyl ester by recrystallization or column chromatography.
Quantitative Data (Representative):
| Alcohol | Acid Catalyst | Solvent | Yield (%) |
| Methanol | H₂SO₄ | Methanol | 95 |
| Ethanol | H₂SO₄ | Ethanol | 93 |
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly indole-2-carboxamides, have demonstrated significant potential in targeting cancer-related signaling pathways. One such pathway is the Akt/mTOR/NF-κB signaling cascade, which is often dysregulated in cancer and promotes cell survival and proliferation.
An indole-2-carboxamide derivative, designated LG25, has been shown to inhibit the growth of triple-negative breast cancer by suppressing this pathway.[1] The proposed mechanism involves the inhibition of Akt and mTOR phosphorylation, which in turn prevents the nuclear translocation of NF-κB, a key transcription factor for pro-survival genes.[1]
Inhibition of the Akt/mTOR/NF-κB Signaling Pathway:
Caption: Proposed inhibition of the Akt/mTOR/NF-κB pathway.
Quantitative Biological Data:
The following table summarizes the in vitro antiproliferative activity of representative indole-2-carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| LG25 | MDA-MB-231 (Breast) | Not specified, dose-dependent reduction in viability | [1] |
| Derivative A | A549 (Lung) | 5.2 | Fictional |
| Derivative B | HCT116 (Colon) | 8.7 | Fictional |
| Derivative C | PC-3 (Prostate) | 12.1 | Fictional |
Note: Data for Derivatives A, B, and C are representative and for illustrative purposes.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a diverse range of biologically active molecules. The straightforward derivatization of its carboxylic acid and indole functionalities allows for the rapid generation of compound libraries for screening in various disease models. The demonstrated potential of its derivatives to modulate key signaling pathways, such as the Akt/mTOR/NF-κB pathway, underscores the importance of this scaffold in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the synthetic potential of this promising starting material.
References
Application Notes and Protocols for Amide Coupling with 7-Methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of amides from 7-Methoxy-1H-indole-2-carboxylic acid. The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutic agents.[1] The following protocols outline two common and effective methods for amide bond formation: one utilizing HATU as the coupling reagent and the other employing EDC in combination with HOBt.
Key Experimental Protocols
Two primary methods for the amide coupling of this compound are presented below. These protocols can be adapted for a variety of primary and secondary amines.
Protocol 1: HATU Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that often leads to high yields and clean reactions with minimal racemization.[2]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.2 equivalents)
-
HATU (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1-1.2 eq) and DIPEA or TEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, in conjunction with 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[3][4]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.2 equivalents)
-
EDC hydrochloride (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1-1.2 eq), HOBt (1.2-1.5 eq), and DIPEA or TEA (1.2-2.0 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final amide.
Quantitative Data Summary
The following table provides illustrative quantitative data for amide coupling reactions involving indole carboxylic acids, based on typical outcomes reported in the literature for similar substrates. Actual yields may vary depending on the specific amine and reaction conditions used.
| Coupling Method | Coupling Reagent | Base | Solvent | Typical Yield (%) | Typical Purity (by HPLC/NMR) | Reference Example |
| Uronium Salt | HATU | DIPEA | DMF | 75 - 95 | >95% | [1] |
| Carbodiimide | EDC/HOBt | TEA | DCM | 60 - 85 | >95% | [3][4] |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the amide coupling process and a simplified representation of the carboxylic acid activation mechanism.
Caption: General experimental workflow for the amide coupling of this compound.
Caption: Simplified mechanism of amide bond formation via carboxylic acid activation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Methoxy-1H-indole-2-carboxylic Acid in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives in anticancer drug design. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant anti-proliferative activity. Derivatives of 1H-indole-2-carboxylic acid, including methoxy-substituted analogues, have been shown to target various cancer-related signaling pathways, inducing cell cycle arrest and apoptosis. This document outlines the synthesis, mechanism of action, and protocols for evaluating the anticancer efficacy of compounds based on the this compound core.
Introduction to this compound in Oncology
The indole nucleus is a key pharmacophore in a multitude of clinically used anticancer drugs. The substitution pattern on the indole ring significantly influences the biological activity. Methoxy substitution, in particular, has been shown to enhance the cytotoxic effects of various heterocyclic compounds. While direct studies on this compound are limited in publicly available literature, extensive research on its isomers and other indole-2-carboxylic acid derivatives provides a strong rationale for its investigation as a potential anticancer agent. These related compounds have demonstrated activity against a range of cancer cell lines by targeting critical cellular machinery, including receptor tyrosine kinases and the microtubule network.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of analogous indole derivatives, this compound could potentially exert its anticancer effects through several mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many indole-based compounds are known to inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[1][2] Inhibition of EGFR signaling can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.[3]
-
Disruption of Microtubule Dynamics: Certain indole derivatives interfere with tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: By targeting proteins in the Bcl-2 family or other components of the apoptotic machinery, indole derivatives can trigger programmed cell death in cancer cells.[5]
-
Targeting Other Kinases and Proteins: Novel indole-2-carboxylic acid derivatives have been designed to target other key proteins involved in cancer progression, such as the 14-3-3η protein.[6]
Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Inflammatory Assays of 7-Methoxy-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 7-Methoxy-1H-indole-2-carboxylic acid derivatives. The protocols detailed below cover key enzymatic and cell-based assays to characterize the mechanism of action of these compounds.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. This compound and its derivatives represent a promising scaffold for the development of new anti-inflammatory drugs. These compounds have been investigated for their ability to modulate various inflammatory pathways, including the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the antagonism of inflammatory receptors like the cysteinyl leukotriene receptor 1 (CysLT1).
Data Presentation
The following tables summarize the anti-inflammatory activity of various indole derivatives, providing a comparative view of their potency. While specific data for a broad range of this compound derivatives is emerging, the presented data from closely related indole structures offer valuable insights into the potential of this chemical class.
Table 1: Inhibitory Activity of Indole Derivatives on COX and 5-LOX Enzymes
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Indole Derivative A | COX-1 | 15.7 - 26.6 | 1.80 | Diclofenac |
| Indole Derivative B (VIIa) | COX-2 | 0.29 | 67.24 | Celecoxib (IC50 = 0.42 µM, SI = 33.8) |
| Indoleacetic acid | 5-LOX | 42.98 | - | Zileuton |
| Indolebutyric acid | 5-LOX | 17.82 | - | Zileuton |
Note: Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative, highlighting the potential for potent and selective COX-2 inhibition within the broader class of indole-related compounds.
Table 2: Inhibition of Pro-inflammatory Mediators by Indole Derivatives in LPS-Stimulated RAW264.7 Macrophages
| Compound ID | Target Mediator | IC50 (µM) | Reference Compound |
| Indole-2-formamide derivative (13b) | Nitric Oxide (NO) | 10.992 | L-NAME |
| Indole-2-formamide derivative (13b) | IL-6 | 2.294 | Dexamethasone |
| Indole-2-formamide derivative (13b) | TNF-α | 12.901 | Dexamethasone |
| Ursolic acid-indole derivative (UA-1) | Nitric Oxide (NO) | 2.2 | Ursolic Acid (IC50 = 17.5 µM) |
Table 3: Antagonistic Activity of a this compound Derivative on CysLT1 Receptor
| Compound ID | Target Receptor | IC50 (µM) |
| 17k | CysLT1 | 0.0059 |
Compound 17k is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid.[1]
Mandatory Visualization
Caption: General workflow for screening anti-inflammatory compounds.
Caption: Arachidonic acid cascade and targets for anti-inflammatory drugs.
Caption: LPS-induced NF-κB signaling pathway in macrophages.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
96-well plates (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in cold assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
Test compound solution or vehicle (DMSO for control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-10 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of test compounds to inhibit the activity of the 5-LOX enzyme.
Materials:
-
5-LOX enzyme (e.g., from potato or human recombinant)
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.3)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Zileuton)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the 5-LOX enzyme and substrate. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Assay Mixture: In a UV-transparent plate or cuvette, prepare the assay mixture containing assay buffer and the 5-LOX enzyme solution.
-
Inhibitor Addition: Add the test compound or reference inhibitor to the assay mixture and incubate for a short period at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Measurement: Immediately measure the increase in absorbance at 234 nm (due to the formation of conjugated dienes) over time at 25°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.
Cell-Based Assay for Pro-inflammatory Cytokine (TNF-α & IL-6) Inhibition in RAW264.7 Macrophages
This protocol details the measurement of the inhibitory effect of test compounds on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
LPS (from E. coli)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.
Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
This protocol is used to assess the inhibitory effect of test compounds on nitric oxide production in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cell line and culture reagents (as above)
-
LPS
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the pro-inflammatory cytokine assay protocol.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent (mix equal parts of Solution A and Solution B immediately before use) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of NO production inhibition for each compound concentration and calculate the IC50 value.[2]
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Inhibition Studies with 7-Methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential enzymatic inhibition properties of 7-Methoxy-1H-indole-2-carboxylic acid. Based on the known biological activities of structurally related indole derivatives, this document outlines protocols for studying its effects on key enzymes involved in inflammation and cellular metabolism.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] While direct enzymatic inhibition data for this compound is not extensively documented in current literature, its structural analogs have shown inhibitory activity against several key enzymes. Notably, 5-methoxyindole-2-carboxylic acid (MICA) is a known inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH). Furthermore, the indole-2-carboxylic acid scaffold is found in compounds that inhibit enzymes of the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenases (COX-1 and COX-2). A related compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, has been identified as a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, highlighting the potential of the this compound moiety in modulating key biological targets.[2]
These notes provide detailed protocols to screen and characterize the inhibitory potential of this compound against these high-probability enzyme targets.
Potential Enzyme Targets and Signaling Pathways
Based on the activities of related compounds, the following enzymes are proposed as primary targets for inhibition studies with this compound:
-
Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH): A flavoprotein enzyme that plays a crucial role in cellular energy metabolism.
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): A key enzyme in the inflammatory pathway responsible for the production of prostaglandin E2 (PGE2).
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): Enzymes that catalyze the conversion of arachidonic acid to prostaglandins, with COX-2 being a major target for anti-inflammatory drugs.
The inhibition of mPGES-1 and COX enzymes would impact the arachidonic acid signaling pathway, a critical cascade in the inflammatory response.
Data Presentation: Summary of (Hypothetical) Quantitative Inhibition Data
The following table is a template for summarizing the results of enzymatic inhibition assays. The values presented are for illustrative purposes only and should be replaced with experimental data.
| Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| Dihydrolipoamide Dehydrogenase (DLDH) | Spectrophotometric | 25.4 | 15.2 | Competitive |
| mPGES-1 | Fluorescence | 8.9 | 4.1 | Non-competitive |
| COX-1 | Colorimetric | > 100 | - | - |
| COX-2 | Colorimetric | 15.7 | 9.8 | Competitive |
Experimental Protocols
Detailed methodologies for conducting enzymatic inhibition assays for the proposed target enzymes are provided below.
Protocol 1: Dihydrolipoamide Dehydrogenase (DLDH) Inhibition Assay
This protocol is adapted from standard methods for measuring DLDH activity.
1. Materials and Reagents:
-
Purified DLDH enzyme
-
Dihydrolipoamide
-
NAD+
-
Tris-HCl buffer (pH 7.5)
-
This compound (test compound)
-
DMSO (for dissolving the test compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Experimental Workflow:
3. Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
In a 96-well plate, add Tris-HCl buffer, NAD+, and the DLDH enzyme solution to each well.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding dihydrolipoamide to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read). The increase in absorbance corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: mPGES-1 Inhibition Assay
This protocol describes a fluorescence-based assay for mPGES-1 activity.
1. Materials and Reagents:
-
Human recombinant mPGES-1
-
Prostaglandin H2 (PGH2)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
DMSO
-
Fluorescent probe for PGE2 (e.g., a specific antibody-based detection kit)
-
96-well black microplate
-
Microplate fluorometer
2. Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
To the wells of a 96-well black microplate, add phosphate buffer, GSH, and the mPGES-1 enzyme.
-
Add the test compound dilutions or DMSO to the appropriate wells.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate the reaction at room temperature for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
Add the fluorescent probe for PGE2 detection according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate fluorometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 3: COX-1 and COX-2 Inhibition Assay
This protocol outlines a colorimetric assay for determining the inhibition of COX-1 and COX-2.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Heme
-
Tris-HCl buffer (pH 8.0)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound (test compound)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance in the visible range (e.g., 590 nm)
2. Experimental Workflow:
3. Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
In separate 96-well plates for COX-1 and COX-2, add Tris-HCl buffer, heme, and the respective COX enzyme.
-
Add the test compound dilutions or DMSO to the wells.
-
Pre-incubate the plates at 37°C for 15 minutes.
-
Add the colorimetric probe, TMPD, to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm over time. The change in absorbance reflects the peroxidase activity of the COX enzyme.
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition and the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound as a potential enzyme inhibitor. By targeting enzymes implicated in inflammation and cellular metabolism, researchers can elucidate the compound's mechanism of action and pave the way for its potential development as a therapeutic agent. It is recommended to perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for any confirmed inhibitory activity.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 7-Methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-alkylation of the indole scaffold is a fundamental transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly influence the pharmacological properties of the resulting molecule. This document provides a detailed protocol for the N-alkylation of 7-Methoxy-1H-indole-2-carboxylic acid.
Direct N-alkylation of this compound can be challenging due to the presence of the acidic carboxylic acid proton, which can compete with the indole N-H for deprotonation by the base. A more robust and widely applicable strategy involves a three-step sequence:
-
Esterification of the carboxylic acid to protect it.
-
N-alkylation of the resulting indole-2-carboxylate ester.
-
Hydrolysis of the ester to yield the desired N-alkylated this compound.
This approach ensures high regioselectivity for N-alkylation and avoids potential side reactions associated with the free carboxylic acid. The following protocols provide detailed methodologies for each of these key steps.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester via Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to act as both solvent and reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per mmol of starting material) to the stirred solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 7-methoxy-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Alkylation of Methyl 7-methoxy-1H-indole-2-carboxylate
This protocol outlines the N-alkylation of the indole ester using an alkyl halide and a strong base.
Materials:
-
Methyl 7-methoxy-1H-indole-2-carboxylate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flame-dried round-bottom flask with a septum and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide dropwise to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. The reaction may require gentle heating depending on the reactivity of the alkyl halide.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated methyl 7-methoxy-1H-indole-2-carboxylate.
Protocol 3: Hydrolysis of N-Alkylated Methyl 7-methoxy-1H-indole-2-carboxylate
This protocol describes the final step of converting the N-alkylated ester back to the carboxylic acid.
Materials:
-
N-alkylated methyl 7-methoxy-1H-indole-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-alkylated methyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux to facilitate hydrolysis. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated this compound.
-
The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of indole-2-carboxylates, which can be adapted for 7-Methoxy-1H-indole-2-carboxylate.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl indole-2-carboxylate | Methyl Iodide | NaH | DMF | RT | 2 | >95 | Generic Protocol |
| 2 | Methyl indole-2-carboxylate | Benzyl Bromide | NaH | DMF | RT | 4 | >90 | Generic Protocol |
| 3 | Ethyl indole-2-carboxylate | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 | Adapted from literature |
| 4 | Methyl indole-2-carboxylate | Allyl Bromide | NaH | THF | RT | 3 | >90 | Generic Protocol |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
Caption: Generalized mechanism for the N-alkylation of an indole.
Application of 7-Methoxy-1H-indole-2-carboxylic Acid in Material Science: Application Notes and Protocols
Disclaimer: The direct application of 7-Methoxy-1H-indole-2-carboxylic acid in material science is an emerging area of research. The following application notes and protocols are based on the established properties of the indole scaffold and related derivatives. These are intended to be illustrative and will require optimization for this specific molecule.
Introduction
Indole derivatives are a class of heterocyclic compounds recognized for their rich electronic properties and versatility in synthetic modification. The indole moiety, being a planar and electron-rich system, facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductor materials. Modifications to the indole structure, such as the introduction of methoxy and carboxylic acid groups, allow for the fine-tuning of electronic, optical, and morphological properties. This compound, with its electron-donating methoxy group and a carboxylic acid group suitable for anchoring or polymerization, presents significant potential as a building block for advanced materials in various applications.
Application 1: Synthesis of a Conductive Polymer
Indole and its derivatives can be polymerized to form conductive polymers, known as polyindoles. These materials are of interest for applications in electronic devices, sensors, and corrosion protection. The methoxy group in this compound can enhance the electron-donating properties of the resulting polymer, potentially leading to higher conductivity and improved stability.
Quantitative Data Summary
The following table presents expected properties for a hypothetical conductive polymer derived from this compound, based on typical values for polyindole derivatives.
| Property | Expected Value Range |
| Electrical Conductivity | 10⁻⁵ to 10⁻¹ S/cm |
| Optical Band Gap (Eg) | 2.5 - 3.5 eV |
| Thermal Stability (TGA) | Stable up to 250-300 °C |
| Redox Potential (vs. Ag/AgCl) | 0.4 - 0.8 V |
Experimental Protocol: Electropolymerization
This protocol describes the electrochemical polymerization of this compound to form a conductive polymer film on an electrode surface.
Materials:
-
This compound (monomer)
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Indium Tin Oxide (ITO) coated glass slide (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.
-
Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.
-
Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution.
-
Perform electropolymerization using cyclic voltammetry by sweeping the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for 10-20 cycles at a scan rate of 50 mV/s.
-
A polymer film should be observed depositing on the ITO electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Visualization
Caption: Workflow for the electropolymerization of this compound.
Application 2: Precursor for Hole Transport Material in Perovskite Solar Cells
Organic small molecules are widely used as hole transport materials (HTMs) in perovskite solar cells. The ideal HTM should have appropriate energy levels matching the perovskite material, high hole mobility, and good film-forming properties. This compound can serve as a core structure for the synthesis of a novel HTM. The indole nitrogen and the carboxylic acid group provide sites for further functionalization to tune its properties.
Quantitative Data Summary
The following table shows target properties for a hypothetical HTM derived from this compound.
| Property | Target Value |
| HOMO Energy Level | -5.0 to -5.4 eV |
| LUMO Energy Level | > -2.0 eV |
| Hole Mobility | > 10⁻⁴ cm²/Vs |
| Glass Transition Temp. (Tg) | > 120 °C |
| Power Conversion Efficiency (PCE) in device | > 15% |
Experimental Protocol: Synthesis of a Simple HTM Precursor
This protocol describes a hypothetical synthesis of an esterified derivative of this compound, which could be a precursor for a more complex HTM.
Materials:
-
This compound
-
4-methoxyphenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 4-methoxyphenol (1.1 mmol) in anhydrous DCM (20 mL).
-
Add DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 mmol) in anhydrous DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Visualization
Caption: Synthetic scheme for a hole transport material precursor.
Application 3: Ligand for Luminescent Coordination Polymers
The carboxylic acid group of this compound makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The indole ring itself can participate in π-π stacking interactions, contributing to the overall structure and stability of the framework. The methoxy group may influence the luminescent properties of the resulting material.
Quantitative Data Summary
The following table lists potential properties for a luminescent coordination polymer synthesized with this compound and a suitable metal ion (e.g., Zn²⁺ or Cd²⁺).
| Property | Potential Value/Characteristic |
| Emission Wavelength (λem) | 400 - 550 nm (Blue-Green) |
| Quantum Yield (Φ) | 5 - 30% |
| Crystal System | Monoclinic or Orthorhombic |
| Thermal Stability (TGA) | Stable up to 300-350 °C |
Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer
This protocol describes a general method for the solvothermal synthesis of a coordination polymer.
Materials:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, dissolve this compound (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave and stir for 10 minutes.
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Heat the autoclave for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry in air.
Visualization
Caption: Process flow for the solvothermal synthesis of a coordination polymer.
Synthesizing Novel Heterocycles from 7-Methoxy-1H-indole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 7-Methoxy-1H-indole-2-carboxylic acid. This versatile starting material offers a scaffold for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug discovery. The following sections detail the synthesis of three classes of heterocycles: 1,3,4-Oxadiazoles, Pyrazino[1,2-a]indoles, and β-Carbolines.
Synthesis of 2-(7-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of 2-(7-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazoles can be achieved through a two-step process involving the formation of a key hydrazide intermediate followed by cyclization with an appropriate carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 7-Methoxy-1H-indole-2-carbohydrazide
-
Esterification: To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-methoxy-1H-indole-2-carboxylate.
-
Hydrazinolysis: Dissolve the obtained ester (1.0 eq) in ethanol, and add hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture for 12-18 hours.
-
After cooling to room temperature, the precipitated product, 7-Methoxy-1H-indole-2-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)-7-methoxy-1H-indole
-
A mixture of 7-Methoxy-1H-indole-2-carbohydrazide (1.0 eq) and a substituted benzoic acid (1.0 eq) in phosphorus oxychloride (POCl₃) is heated at reflux for 5-7 hours.
-
The reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a saturated sodium bicarbonate solution and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(5-aryl-1,3,4-oxadiazol-2-yl)-7-methoxy-1H-indole.
Quantitative Data
The following table provides representative data for the synthesis of 2-(7-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazole derivatives, adapted from similar synthetic procedures.
| Compound ID | R-Group on Benzoic Acid | Molecular Formula | Expected Yield (%) | Expected Melting Point (°C) |
| OXD-1 | H | C₁₇H₁₃N₃O₂ | 75-85 | 210-215 |
| OXD-2 | 4-Cl | C₁₇H₁₂ClN₃O₂ | 70-80 | 225-230 |
| OXD-3 | 4-OCH₃ | C₁₈H₁₅N₃O₃ | 72-82 | 218-223 |
| OXD-4 | 4-NO₂ | C₁₇H₁₂N₄O₄ | 65-75 | 240-245 |
Signaling Pathways and Biological Activity
Indole-based 1,3,4-oxadiazoles have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. Their mechanism of action can involve the inhibition of various enzymes and signaling pathways crucial for cell proliferation and survival. For instance, some derivatives have been shown to act as inhibitors of enzymes like tubulin, histone deacetylases (HDACs), and topoisomerases, which are key targets in cancer therapy. In bacteria, they may disrupt cell wall synthesis or interfere with essential metabolic pathways.
Application Notes and Protocols: Leveraging 7-Methoxy-1H-indole-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of the indole ring system make it an ideal framework for interacting with the ATP-binding pocket of various kinases. The strategic incorporation of substituents on the indole ring can further modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors.
7-Methoxy-1H-indole-2-carboxylic acid is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The methoxy group at the 7-position can influence the conformation of the molecule and participate in key interactions within the kinase active site. The carboxylic acid moiety at the 2-position provides a convenient handle for the introduction of various pharmacophoric groups through amide bond formation, a common and robust reaction in medicinal chemistry. These notes provide a comprehensive overview of the application of this compound in the synthesis of a hypothetical kinase inhibitor, "Metoxind-1," targeting the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.
Hypothetical Kinase Inhibitor Profile: Metoxind-1
For the purpose of these application notes, we will focus on a hypothetical kinase inhibitor, Metoxind-1 , synthesized from this compound.
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
Mechanism of Action: Metoxind-1 is designed as an ATP-competitive inhibitor of VEGFR2. By binding to the ATP pocket in the kinase domain, it blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro activity of Metoxind-1 and a comparative compound lacking the 7-methoxy group.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Metoxind-1 | 7-Methoxy-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | VEGFR2 | 15 |
| Comparative Compound 1 | N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indole-2-carboxamide | VEGFR2 | 85 |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of VEGFR2 and the point of inhibition by Metoxind-1.
Caption: VEGFR2 signaling pathway and inhibition by Metoxind-1.
Experimental Protocols
Synthesis of Metoxind-1
The following workflow outlines the synthesis of the hypothetical kinase inhibitor Metoxind-1.
Application Notes and Protocols for Fluorescent Probes Derived from 7-Methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent probes developed from 7-Methoxy-1H-indole-2-carboxylic acid. The indole scaffold, with its inherent fluorescence and biocompatibility, serves as a versatile platform for the design of novel probes for biological imaging and sensing. The methodologies outlined below are intended to serve as a guide for the synthesis, characterization, and application of these probes in a research setting.
Introduction to this compound Based Fluorescent Probes
This compound is a promising starting material for the development of fluorescent probes due to the electron-donating nature of the methoxy group, which can enhance the quantum yield and modulate the spectroscopic properties of the indole core. By functionalizing the carboxylic acid group, this scaffold can be conjugated to various recognition moieties to create probes for specific analytes or cellular components.
This application note focuses on a hypothetical probe, 7MICA-Dns , where the carboxylic acid of this compound is coupled to a Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group via a short linker. Dansyl chloride is a well-known fluorophore that reacts with amines, and its fluorescence is highly sensitive to the polarity of its environment.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical and performance data for the 7MICA-Dns probe. These values are representative and may vary based on experimental conditions.
| Parameter | Value |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 525 nm |
| Molar Extinction Coefficient (ε) | 4,500 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.65 in Ethyl Acetate |
| Detection Limit | 100 nM |
| Optimal pH Range | 6.0 - 8.0 |
| Molecular Weight | 453.5 g/mol |
Experimental Protocols
This protocol describes the synthesis of the 7MICA-Dns probe from this compound and a dansyl-modified linker.
Materials:
-
This compound
-
N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (HPLC grade)
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 mmol) and NHS (1.1 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath. Add DCC (1.1 mmol) dissolved in a small amount of DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filtration: The by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration. Wash the precipitate with a small amount of cold DCM.
-
Coupling Reaction: To the filtrate containing the activated ester, add a solution of N-(2-Aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (1 mmol) and TEA (1.5 mmol) in anhydrous DMF (10 mL). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 7MICA-Dns probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol details the use of the 7MICA-Dns probe for the fluorometric detection of hypochlorite (ClO⁻), a reactive oxygen species. The indole moiety can be oxidized by hypochlorite, leading to a change in the fluorescence of the dansyl group.
Materials:
-
7MICA-Dns stock solution (1 mM in DMSO)
-
Sodium hypochlorite (NaClO) solution (standardized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Working Solutions: Prepare a series of NaClO solutions of varying concentrations (e.g., 0-100 µM) in PBS (pH 7.4). Prepare a 10 µM working solution of 7MICA-Dns in PBS.
-
Assay: To each well of a 96-well black microplate, add 180 µL of the different concentrations of NaClO solution. Add 20 µL of the 10 µM 7MICA-Dns working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 525 nm using a fluorescence microplate reader.
-
Data Analysis: Plot the fluorescence intensity as a function of the hypochlorite concentration to generate a calibration curve.
This protocol describes the application of the 7MICA-Dns probe for imaging endogenous hypochlorite production in living cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
7MICA-Dns stock solution (1 mM in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator. Seed the cells in a glass-bottom dish and allow them to adhere overnight.
-
Cell Stimulation: To induce endogenous hypochlorite production, treat the cells with LPS (1 µg/mL) for 4 hours, followed by stimulation with PMA (100 ng/mL) for 30 minutes.
-
Probe Loading: Wash the cells twice with PBS. Incubate the cells with 5 µM 7MICA-Dns in serum-free DMEM for 30 minutes at 37°C.
-
Co-staining (Optional): For nuclear visualization, wash the cells with PBS and then incubate with Hoechst 33342 (1 µg/mL) for 15 minutes.
-
Imaging: Wash the cells twice with PBS. Acquire fluorescence images using a confocal microscope. Excite the 7MICA-Dns probe at 405 nm and collect emission from 500-550 nm. Excite Hoechst 33342 at 405 nm and collect emission from 430-480 nm.
Visualizations
Caption: Signaling pathway for hypochlorite detection by the 7MICA-Dns probe.
Caption: Experimental workflow for cellular imaging of hypochlorite.
Troubleshooting & Optimization
Technical Support Center: Optimizing Crystallization of 7-Methoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 7-Methoxy-1H-indole-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | The solubility of this compound may be very low in the selected solvent, even at elevated temperatures. |
| Action: Refer to the solvent selection guide in the FAQs. Test a range of solvents with varying polarities. Common solvents for indole-based carboxylic acids include alcohols (e.g., ethanol, methanol) and aqueous mixtures.[1][2] | |
| Insufficient solvent | The volume of solvent may be too low to dissolve the amount of solute. |
| Action: Gradually add more solvent in small portions to the heated mixture until the solid dissolves.[1][3] | |
| Low temperature | The solvent may not have reached a high enough temperature to facilitate dissolution. |
| Action: Ensure the solvent is heated to its boiling point, or just below it, to maximize the solubility of the compound. |
Issue 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | Too much solvent may have been used, preventing the solution from becoming supersaturated upon cooling.[4][5] |
| Action: Evaporate some of the solvent to increase the concentration of the compound. Alternatively, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.[6] | |
| Supersaturation without nucleation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. |
| Action 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This can create microscopic imperfections that act as nucleation sites.[4][5][6] | |
| Action 2: Seeding. Introduce a tiny crystal of the pure compound ("seed crystal") into the solution to induce crystallization.[4][5][6] | |
| Cooling too rapidly | Rapid cooling can sometimes inhibit crystal formation. |
| Action: Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.[1] |
Issue 3: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | The compound is coming out of solution at a temperature above its melting point in that particular solvent system.[4][5] |
| Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[4][5] | |
| Presence of impurities | Impurities can lower the melting point of the compound and interfere with crystal lattice formation. |
| Action: If the solution is colored, consider treating it with activated charcoal before filtration to remove colored impurities.[1][4][5] A preliminary purification step like column chromatography might be necessary for highly impure samples.[7] |
Issue 4: The crystal yield is low.
| Possible Cause | Suggested Solution |
| Excessive solvent usage | Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[4][5] |
| Action: Use the minimum amount of hot solvent necessary for complete dissolution.[3] If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected. | |
| Premature crystallization | Crystals may have formed during hot filtration and were lost. |
| Action: Use a pre-warmed funnel and filter flask for hot filtration to prevent premature crystallization.[1] | |
| Washing with inappropriate solvent | Washing the collected crystals with a solvent in which they are soluble will lead to product loss. |
| Action: Wash the crystals with a small amount of ice-cold solvent, the same solvent used for crystallization, to minimize dissolution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
Recommended starting solvents to screen:
-
Ethanol
-
Methanol
-
Water
-
Ethyl acetate
-
Acetone
It is also common to use a binary solvent system (solvent pair).[8] Good solvent pairs to try include:
Q2: How can I perform a solvent screen to find the optimal solvent?
A2: A systematic approach to solvent screening is crucial.
-
Place a small amount of your crude product (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is likely unsuitable as a primary crystallization solvent.
-
If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The solvent that provides the best balance of high solubility when hot and low solubility when cold is the most suitable.[1]
Q3: My crystals are colored. How can I decolorize them?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of your desired compound.[4][5]
Q4: Is polymorphism a concern for this compound?
A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for indole derivatives, as seen with the related 5-Methoxy-1H-indole-2-carboxylic acid.[9][10][11] Different polymorphs can have different physical properties, such as solubility and melting point. The choice of solvent and the rate of cooling can influence which polymorph is obtained. It is important to maintain consistent crystallization conditions to ensure the same polymorphic form is produced in each batch.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent, solvent volume, and temperatures should be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and heat the mixture while stirring.[1][3] Continue adding the hot solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a gentle boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling phase.[1]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
Table 1: Potential Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be a good anti-solvent.[8] |
| Methanol | High | 65 | Often used for indole derivatives, can be paired with water.[2] |
| Ethanol | High | 78 | A common choice for recrystallization, can be paired with water.[1] |
| Acetone | Medium | 56 | Can be paired with water or non-polar solvents. |
| Ethyl Acetate | Medium | 77 | A versatile solvent. |
| Toluene | Low | 111 | May be suitable if the compound is less polar. |
| Hexane | Low | 69 | Likely to be an anti-solvent. |
Visualization
Caption: A workflow diagram for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Methoxy-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methoxy-1H-indole-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its esters involve the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2][3] Another notable method is the Batcho-Leimgruber indole synthesis.[4] The resulting indole-2-carboxylate ester is then hydrolyzed to the final carboxylic acid product.
Q2: What is a typical overall yield for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the specific reaction conditions and purification methods. For a multi-step synthesis involving N-alkylation, trichloroacetylation, and hydrolysis to a similar indole carboxylic acid, an overall yield of 88% has been reported.[5][6] However, individual step yields can range from moderate to high. For instance, in a related chromone synthesis, the hydrolysis of an ester to a carboxylic acid was nearly quantitative.[7]
Troubleshooting Guides
Problem 1: Low yield or failure in the Fischer Indole Synthesis step.
Q1.1: I am getting a complex mixture of products or very low yield during the Fischer indole cyclization. What could be the issue?
A1.1: The Fischer indole synthesis can be sensitive to the acid catalyst, temperature, and the substrate itself. Common issues include:
-
Incorrect Acid Catalyst: The choice of Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) or Lewis acids (e.g., ZnCl2, BF3) is critical.[8][9] The nature and concentration of the acid can affect the ratio of products.[8]
-
High Temperature: While heat is required, excessive temperatures can lead to degradation and the formation of byproducts.[8]
-
Substituent Effects: The presence of an electron-donating methoxy group can, in some cases, lead to abnormal reactions. For example, the cyclization of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield an abnormal chlorinated product as the major component.[10] Electron-donating groups can also stabilize intermediates that lead to cleavage pathways, competing with the desired cyclization.[11]
-
Steric Hindrance: Bulky groups on the phenylhydrazine or the ketone/aldehyde can hinder the cyclization.
Q1.2: How can I optimize the Fischer Indole Synthesis for a better yield?
A1.2: To improve the yield, consider the following optimization strategies:
-
Catalyst Screening: Experiment with different acid catalysts and their concentrations. For instance, using citric acid as a catalyst in some Fischer indole syntheses has resulted in high yields (85-98%).[8]
-
Temperature Control: Carefully control the reaction temperature. It is advisable to start with milder conditions and gradually increase the temperature.
-
Solvent Choice: The reaction is often carried out in solvents like ethanol or acetic acid.[9][12] The choice of solvent can influence the reaction outcome.
-
Inert Atmosphere: To prevent oxidation, especially at higher temperatures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Problem 2: Issues with the Japp-Klingemann Reaction.
Q2.1: My Japp-Klingemann reaction is not producing the expected hydrazone. Instead, I am isolating a stable azo compound. What is happening?
A2.1: The Japp-Klingemann reaction involves the formation of an azo intermediate, which then typically hydrolyzes and rearranges to the final hydrazone.[1] If the azo compound is isolated, it suggests that the conditions are not suitable for the subsequent hydrolysis and rearrangement. This can be due to:
-
Inappropriate pH: The hydrolysis of the azo intermediate is often pH-dependent. Conventional conditions using sodium acetate might not be optimal in all cases.[3]
-
Low Temperature: While the initial coupling is often done at low temperatures (e.g., 0 °C), subsequent steps might require a higher temperature to proceed.
Q2.2: How can I promote the formation of the hydrazone in the Japp-Klingemann reaction?
A2.2: To facilitate the conversion of the azo intermediate to the desired hydrazone, you can try:
-
Adjusting pH: Modifying the pH of the reaction mixture after the initial coupling can promote hydrolysis. Increasing the pH or temperature might be necessary, but this should be done cautiously to avoid side product formation.[3]
-
Varying Reaction Time and Temperature: After the addition of the diazonium salt, allowing the reaction to stir for a longer period or gently warming it might be required.
Problem 3: Difficulties with the final hydrolysis of the ester.
Q3.1: The hydrolysis of my methyl/ethyl 7-methoxy-1H-indole-2-carboxylate is incomplete or results in degradation of the product.
A3.1: Ester hydrolysis, typically under basic conditions (saponification), can present several challenges:
-
Steric Hindrance: Although less likely for a methyl or ethyl ester, steric hindrance around the carbonyl group can slow down the reaction.
-
Indole Ring Sensitivity: The indole nucleus can be sensitive to strongly basic or acidic conditions and high temperatures, leading to degradation.[13]
-
Incomplete Reaction: Insufficient base or reaction time can lead to incomplete hydrolysis.
-
Work-up Issues: Acidification to protonate the carboxylate can sometimes lead to degradation if the pH is too low.[14]
Q3.2: What are the recommended conditions for the hydrolysis of the indole-2-carboxylate?
A3.2: For a successful hydrolysis with minimal degradation, consider the following:
-
Choice of Base: Lithium hydroxide (LiOH) is a popular choice for ester hydrolysis and is often used in a mixture of THF and water.[15] Sodium hydroxide (NaOH) in a mixture of methanol and water is also commonly used.[6]
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[15] Refluxing in ethanol with aqueous NaOH has also been reported.[15]
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the reaction to avoid prolonged exposure to harsh conditions.
-
Careful Acidification: During work-up, acidify the reaction mixture carefully, preferably with a mild acid and to a pH that is just sufficient to protonate the carboxylic acid (e.g., pH 6.5-7).[6]
Data Presentation
Table 1: Reported Yields for Relevant Synthetic Steps.
| Step | Reagents and Conditions | Product | Yield | Reference |
| N-alkylation, trichloroacetylation, and hydrolysis (overall) | 7-methoxy-2-methylindole, 4-(2-chloroethyl)morpholine hydrochloride, followed by subsequent steps | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | 88% | [5] |
| Hydrolysis of ethyl 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate | 1N NaOH (aq.) in THF | 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid | 95% | [6] |
| Amide coupling of 5-methoxy-1H-indole-2-carboxylic acid | N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride, General Procedure C | N-((4-(methylsulfonamido)phenyl)methyl)-5-methoxy-1H-indole-2-carboxamide | 67% | [16][17] |
| Amide coupling of 7-methyl-1H-indole-2-carboxylic acid | N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride, General Procedure C | N-((4-(methylsulfonamido)phenyl)methyl)-7-methyl-1H-indole-2-carboxamide | 56% | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of Hydrazone via Japp-Klingemann Reaction (General Procedure)
The Japp-Klingemann reaction is utilized to synthesize hydrazones from β-keto-esters and aryl diazonium salts.[1][2]
-
Diazonium Salt Formation: Aniline derivative (e.g., 2-methoxyaniline) is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the aryl diazonium salt.
-
Coupling Reaction: A β-keto-ester (e.g., ethyl 2-methylacetoacetate) is dissolved in a suitable solvent, and a base (e.g., sodium acetate) is added. The pre-formed diazonium salt solution is then added slowly to this mixture at low temperature.
-
Hydrolysis and Rearrangement: The reaction mixture is stirred, and the conditions (pH, temperature) may need to be adjusted to facilitate the hydrolysis of the intermediate azo compound to the final hydrazone.[1][3]
-
Work-up and Purification: The product hydrazone is typically isolated by filtration or extraction and may be purified by recrystallization.
Protocol 2: Fischer Indole Synthesis (General Procedure)
This reaction produces the indole ring from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[9]
-
Reaction Setup: The phenylhydrazone intermediate is dissolved in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalyst Addition: An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the solution.
-
Heating: The reaction mixture is heated, often to reflux, for several hours.[9] The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is worked up, which may involve neutralization and extraction. The crude product is then purified, typically by column chromatography or recrystallization, to yield the indole-2-carboxylate ester.
Protocol 3: Hydrolysis of Ethyl 7-Methoxy-1H-indole-2-carboxylate (General Procedure)
-
Saponification: The ethyl indole-2-carboxylate is dissolved in a mixture of a solvent like THF or methanol and an aqueous solution of a base such as LiOH or NaOH.[6][15]
-
Stirring: The mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC or LC-MS.
-
Acidification: The reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is dissolved in water and carefully acidified with a suitable acid (e.g., HCl) to a pH of approximately 6.5-7.[6]
-
Isolation: The precipitated carboxylic acid is collected by filtration, washed with water, and dried to afford the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Fischer Indole Synthesis step.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. testbook.com [testbook.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Methoxy-1H-indole-2-carboxylic acid by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 7-Methoxy-1H-indole-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound by reverse-phase HPLC?
A1: Due to its polar nature, containing both a carboxylic acid and a methoxy group on an indole ring, several challenges can arise. These include poor retention on standard C18 columns, leading to co-elution with the solvent front, and peak tailing due to interactions between the acidic analyte and residual silanols on the silica-based stationary phase. Furthermore, the compound's solubility in the initial mobile phase might be limited, affecting sample loading and peak shape.
Q2: Which stationary phase is most suitable for the purification of this compound?
A2: A C18 column is a common starting point for reverse-phase HPLC. However, for polar compounds like this compound, columns with polar-embedded groups or end-capped C18 columns are often more effective in reducing peak tailing and improving retention.
Q3: How can I improve the peak shape and resolution?
A3: Adjusting the mobile phase pH is crucial. For a carboxylic acid, using a mobile phase with a pH below the pKa of the analyte (typically around 2-3) will suppress its ionization and lead to better retention and more symmetrical peaks. The addition of a small amount of an organic modifier like triethylamine (TEA) can also help to mask active silanol sites on the column, reducing peak tailing.
Q4: What are common sources of impurities, and how can they be separated?
A4: Impurities can originate from the synthetic route, such as starting materials, by-products, or degradation products. Developing a gradient elution method can be effective in separating impurities with different polarities. For closely related impurities, optimizing the mobile phase composition, including the organic solvent ratio and pH, is key to achieving baseline separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Solution |
| No Peak or Very Small Peak | - Sample not dissolving in the mobile phase- Injection issue (e.g., air bubble in the loop)- Detector issue (e.g., lamp off, incorrect wavelength) | - Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent.- Purge the injector to remove air bubbles.- Check detector settings and lamp status. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups)- Column overload- Inappropriate mobile phase pH | - Use an end-capped column or a column with a polar-embedded phase.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the mobile phase pH to below the pKa of the carboxylic acid (e.g., pH 2.5 with formic or phosphoric acid).- Reduce the sample concentration or injection volume. |
| Fronting Peak | - Sample solvent stronger than the mobile phase- Column overload | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration. |
| Split Peaks | - Clogged inlet frit- Column void or channeling- Co-elution of an impurity | - Back-flush the column.- If the problem persists, replace the column.- Optimize the mobile phase to improve the separation of the impurity. |
| Irreproducible Retention Times | - Inadequate column equilibration- Fluctuations in mobile phase composition- Temperature variations | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- Degas the mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
| High Backpressure | - Blockage in the system (e.g., tubing, frit, column)- Mobile phase viscosity | - Systematically check for blockages by disconnecting components.- Filter the mobile phase and sample.- Consider using a mobile phase with lower viscosity if appropriate for the separation. |
Experimental Protocol (Hypothetical)
1. Instrumentation and Materials
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size). An end-capped or polar-embedded phase is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 10 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters
| Parameter | Value |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 1-5 mL (depending on column loading capacity) |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
3. Purification Procedure
-
Equilibrate the column with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Perform a blank injection (injection of the sample solvent) to identify any system peaks.
-
Inject the prepared sample.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Analyze the collected fraction for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Quantitative Data (Illustrative)
The following table presents hypothetical data for the purification of this compound based on the protocol above. Actual results will vary depending on the crude sample purity and specific HPLC system.
| Parameter | Value |
| Crude Purity (by analytical HPLC) | ~85% |
| Expected Retention Time | 12 - 15 min |
| Purity of Collected Fraction (by analytical HPLC) | >98% |
| Recovery | 80 - 90% |
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: Experimental workflow for HPLC purification.
Technical Support Center: Synthesis of 7-Methoxy-1H-indole-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1H-indole-2-carboxylic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low Yield in Fischer Indole Synthesis of 7-Methoxyindole-2-carboxylates
| Symptom | Possible Cause | Suggested Solution |
| The primary product is an unexpected chlorinated indole (e.g., ethyl 6-chloroindole-2-carboxylate) instead of the desired ethyl 7-methoxyindole-2-carboxylate.[1] | Abnormal cyclization during the Fischer indole synthesis, where cyclization occurs on the side of the methoxy group on the phenylhydrazone.[1] | 1. Modify Acid Catalyst: Experiment with different Brønsted acids (e.g., H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., boron trifluoride, zinc chloride, aluminium chloride) as they can influence the cyclization pathway.[2] 2. Alternative Synthesis Route: Consider a palladium-catalyzed cross-coupling reaction of an appropriate aryl bromide with a hydrazone, which can offer better regioselectivity.[2][3] 3. Use of Electron-Poor Oxygen Functional Groups: If the methoxy group is problematic, consider using a phenylhydrazone with an electron-poor oxygen functional group to avoid the formation of abnormal indole products.[1] |
| Low overall yield of the desired 7-methoxyindole product. | Inefficient reaction conditions or catalyst choice for the Fischer indole synthesis.[3] | 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to improve the yield. 2. Catalyst Screening: Test a range of acid catalysts to find the most effective one for your specific substrate.[3] |
Issue 2: Inefficient Reductive Cyclization in Reissert Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Moderate to low yields of the 6-substituted-indole-2-carboxylic acid after the reduction and cyclization step.[4] | The reductive cyclization step of the Reissert synthesis is known to be less efficient.[4] | 1. Alternative Reducing Agents: Explore different reducing agents beyond the classical ferrous sulfate and ammonia. Options include iron powder in acetic acid/ethanol, zinc dust in acetic acid, or sodium dithionite.[5][6] 2. One-Pot Protocols: Consider modern one-pot, three-component procedures that can offer higher efficiency and simplify the workflow.[4] |
| Formation of quinolone byproducts, especially with 7-substituted indoles.[6] | Certain reduction conditions, such as using PtO₂ in ethanol, can favor the formation of quinolones.[6] | 1. Avoid Platinum Catalysts: If synthesizing a 7-substituted indole, avoid using PtO₂ as the reduction catalyst. 2. Screen Reduction Conditions: Test alternative reduction systems to minimize the formation of quinolone side products. |
Issue 3: Difficult Decarboxylation of Indole-2-carboxylic Acids
| Symptom | Possible Cause | Suggested Solution |
| Low yield and difficult isolation of the decarboxylated indole product when using traditional methods like heating in quinoline.[7] | High temperatures required for decarboxylation can lead to degradation of the product. Quinoline can be difficult to remove during workup.[7] | 1. Copper-Catalyzed Decarboxylation: Employ a copper-catalyzed method. For example, using the copper salt of the indole-2-carboxylic acid in refluxing N,N-dimethylacetamide can provide higher yields and simpler product isolation.[7] 2. Metal-Free Conditions: For indole-3-carboxylic acids, decarboxylation can be achieved under mild, metal-free conditions using K₂CO₃ or acetonitrile-promoted basic conditions.[8] 3. High-Temperature Flow Reactor: For a scalable method, consider using a high-temperature (300 °C) stainless steel tube reactor with DBU in sulfolane for clean and efficient decarboxylation.[5] |
| Incomplete reaction, with starting material remaining. | Insufficient temperature or reaction time. | 1. Optimize Reaction Time and Temperature: If using thermal decarboxylation, carefully increase the temperature and/or reaction time while monitoring for product degradation. 2. Use of a Catalyst: Introduce a catalyst, such as a copper salt, to lower the required reaction temperature and improve efficiency.[7] |
Issue 4: Undesired C-Alkylation during N-Alkylation of the Indole Ring
| Symptom | Possible Cause | Suggested Solution |
| A mixture of N-alkylated and C-alkylated products is obtained. | The use of a strong base, such as NaH, can lead to undesired C-alkylation.[9] | 1. Use a Weaker Base: Switch to a weaker base like potassium hydroxide (KOH) to minimize or eliminate C-alkylation, leading to higher yields of the desired N-alkylated product and simpler purification.[9] 2. Optimize Reaction Conditions: Adjust the solvent and temperature to favor N-alkylation over C-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing 7-substituted indoles compared to other substituted indoles?
A1: The synthesis of 7-substituted indoles can be challenging due to steric hindrance from the substituent at the 7-position, which can affect the cyclization step in classical methods like the Fischer indole synthesis.[10] This can lead to lower yields or the formation of undesired isomers.[1] Modern synthetic routes, such as those involving palladium-catalyzed reactions, can offer better control over regioselectivity for the synthesis of 7-substituted indoles.[11]
Q2: Which synthetic route is generally recommended for the preparation of this compound?
A2: While classical methods like the Fischer and Reissert syntheses can be used, they often present challenges such as low yields and side reactions.[1][4] A more modern and efficient approach involves a palladium-catalyzed coupling of a suitably substituted o-iodoaniline with (trimethylsilyl)acetylene, followed by a copper-iodide-mediated cyclization.[11] This method avoids the need for protecting groups on the nitrogen and generally provides good yields.[11]
Q3: Are there any specific safety precautions to consider when working with the reagents for these syntheses?
A3: Yes, several reagents require careful handling. For instance, when using strong bases like sodium hydride (NaH), be aware of its reactivity with water and the generation of flammable hydrogen gas.[9] Phosphorus oxychloride, used in Vilsmeier-Haack reactions, is highly corrosive and reacts violently with water.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I improve the purification of my final this compound derivative?
A4: Purification is often achieved through recrystallization or column chromatography.[12][13] For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. For column chromatography, a systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve good separation. In some cases, converting the carboxylic acid to its salt can facilitate purification.
Quantitative Data Summary
Table 1: Comparison of Yields for Different Synthetic Steps
| Reaction Step | Method | Substrate | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | HCl/EtOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 7-methoxyindole-2-carboxylate | Minor product | [1] |
| Fischer Indole Synthesis | HCl/EtOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Ethyl 6-chloroindole-2-carboxylate | Main product | [1] |
| Reissert Synthesis | Reductive Cyclization | (4-bromo-2-nitrophenyl)pyruvic acid | 6-bromo-2-indolecarboxylic acid | Moderate | [4] |
| Decarboxylation | Refluxing quinoline | 7-nitroindole-2-carboxylic acid | 7-nitroindole | - | [7] |
| Decarboxylation | Copper salt in refluxing N,N-dimethylacetamide | 7-nitroindole-2-carboxylic acid | 7-nitroindole | 80% | [7] |
| N-Alkylation | KOH in DMSO | 7-methoxy-2-methyl-1H-indole | 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine | - | [9] |
| N-Alkylation | NaH | Ethyl indole-3-carboxylate | Ethyl 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate | 62% | [9] |
Experimental Protocols
Protocol 1: Improved Copper-Catalyzed Decarboxylation of 7-Nitroindole-2-carboxylic Acid
This protocol is an adaptation from a method described for improving yields and simplifying isolation.[7]
-
Preparation of the Copper Salt: Prepare the copper salt of 7-nitroindole-2-carboxylic acid according to the method of Piers and Brown.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the copper salt of 7-nitroindole-2-carboxylic acid (0.4 g) and N,N-dimethylacetamide (20 ml).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere until the evolution of carbon dioxide ceases (approximately 5 hours).
-
Workup: Pour the reaction mixture onto crushed ice (200 g).
-
Isolation: Collect the resulting yellow-green precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from boiling petroleum ether (60-110 °C) using activated carbon (Norit A) to afford pure 7-nitroindole.
Protocol 2: N-Alkylation of 7-Methoxy-2-methyl-1H-indole with Minimal C-Alkylation
This protocol is based on a method developed to avoid undesired C-alkylation.[9]
-
Reaction Setup: In a suitable reaction flask, dissolve 7-methoxy-2-methyl-1H-indole (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add potassium hydroxide (KOH) (4.0 equivalents) to the solution.
-
Alkylating Agent Addition: Add 4-(2-chloroethyl)morpholine hydrochloride (1.4 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: The desired product, 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine, can be isolated as a hydrochloride salt by filtration of the resulting slurry after appropriate workup.
Visualizations
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
overcoming solubility issues of 7-Methoxy-1H-indole-2-carboxylic acid in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methoxy-1H-indole-2-carboxylic acid in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its aqueous solubility?
A1: this compound is a weakly acidic molecule. Its solubility is primarily influenced by its crystalline structure, the hydrophobic indole ring, and the ionizable carboxylic acid group. Key properties are summarized in the table below. The predicted pKa of approximately 4.37 suggests that its solubility will be highly dependent on the pH of the aqueous medium.[1] At pH values below its pKa, the compound will be in its neutral, less soluble form, while at pH values above the pKa, it will be in its ionized (carboxylate), more soluble form.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [4][5] |
| Molecular Weight | 191.18 g/mol | [4][5] |
| Melting Point | 187-188 °C | [1][4] |
| Predicted pKa | 4.37 ± 0.30 | [1] |
| Predicted logP | 1.87 | [1] |
Q2: My compound is precipitating in my aqueous assay buffer. What is the most likely cause?
A2: Precipitation in aqueous buffer is a common issue for poorly soluble compounds like this compound. The most frequent causes are:
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pH of the Medium: If the pH of your buffer is below the compound's pKa (~4.37), the compound will be in its neutral, less soluble form, leading to precipitation.[3][6]
-
High Concentration: The concentration of the compound may have exceeded its saturation solubility in the specific buffer system.
-
Co-solvent Crashing: If you are using a stock solution in an organic solvent (like DMSO), adding it too quickly or at too high a volume to the aqueous buffer can cause the compound to "crash out" or precipitate.[6]
Q3: What are the recommended general strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method depends on the specific requirements of your experiment (e.g., cell-based assay, animal study). Common strategies include pH adjustment, the use of co-solvents, and complexation with solubilizing agents.[7][8][9]
Table 2: Comparison of Common Solubilization Techniques
| Technique | Pros | Cons |
| pH Adjustment | Simple, effective for ionizable compounds, cost-effective.[3] | Can affect compound stability or biological activity; may not be suitable for all experimental systems. |
| Co-solvents | Highly effective for nonpolar compounds; simple to implement.[6][8] | Can have toxic effects in biological systems (e.g., cell culture); may interfere with assays.[6] |
| Cyclodextrins | Can significantly increase solubility; often have low toxicity.[7] | Complex formation can be specific; may alter the effective concentration of the compound. |
| Solid Dispersions | Enhances both solubility and dissolution rate; suitable for oral formulations.[10][11] | Requires specialized formulation expertise and equipment. |
Troubleshooting Guides
Issue 1: Compound precipitates when stock solution in DMSO is added to aqueous buffer.
-
Symptom: Immediate formation of a cloudy suspension or visible particles upon adding the DMSO stock to your buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Decrease DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1% and not exceeding 0.1% for many cell-based assays to avoid solvent toxicity.[6]
-
Modify Addition Method: Add the DMSO stock to your buffer drop-wise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Pre-warm the Buffer: Gently warming the aqueous buffer (if compatible with your experiment) before adding the stock can sometimes improve solubility.
-
Issue 2: Low or inconsistent results in a biological assay.
-
Symptom: Lower-than-expected potency or high variability between replicate experiments.
-
Troubleshooting Steps:
-
Confirm Solubility: The compound may be precipitating at the tested concentration in the assay medium. Visually inspect your assay plates (e.g., under a microscope) for any signs of precipitation.
-
Perform a Solubility Test: Determine the approximate solubility of the compound in your specific assay medium. Prepare a series of dilutions and check for clarity.
-
Optimize with pH: Since the compound is a carboxylic acid, increasing the pH of your buffer to >5.5 (at least one pH unit above the pKa) will convert it to the more soluble salt form.[3] See the protocol below for pH adjustment.
-
Consider a Solubilizing Excipient: If pH adjustment is not an option, consider using a biocompatible solubilizing agent like a cyclodextrin.[7]
-
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for preparing aqueous solutions of this compound for in vitro experiments where a slightly basic pH is acceptable.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Add a small volume of purified water (or your target buffer with a pH < 4) to the powder to create a slurry. Do not add the full volume yet.
-
Titrate with Base: While stirring, add a dilute solution of NaOH (e.g., 0.1 M) drop-wise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: As the pH increases above the pKa (~4.37), the compound will begin to dissolve. Continue adding NaOH until all the solid has dissolved and the solution is clear. Aim for a final pH of ~7.0-7.4 for physiological relevance.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer or water to reach the final desired concentration and volume.
-
Sterilization (if required): If the solution is for cell culture, sterile-filter it through a 0.22 µm filter.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol is for creating a concentrated stock solution that can be diluted into aqueous media. DMSO is a common choice.
-
Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your downstream application (e.g., DMSO, ethanol, PEG 300).[6]
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Weigh Compound: Weigh the this compound into a sterile, appropriate vial (e.g., an amber glass vial).
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Add Co-solvent: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate Dissolution: Vortex or sonicate the mixture gently until the compound is completely dissolved, resulting in a clear solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Protect from light.
-
Dilution for Use: When preparing working solutions, dilute the stock into your aqueous buffer such that the final co-solvent concentration is minimal and does not affect the experiment.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Relationship between pH and solubility for the compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jmpas.com [jmpas.com]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 11. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 7-Methoxy-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary sites for functionalization are the carboxylic acid group at the C2 position and the nitrogen of the indole ring (N1). The electron-donating methoxy group at the C7 position activates the benzene portion of the indole ring, but direct functionalization of the ring is less common than modification of the existing carboxylic acid or the indole nitrogen.[1]
Q2: I am planning an amide coupling reaction. What are the most common coupling reagents used for indole-2-carboxylic acids?
Standard peptide coupling reagents are effective. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or carbodiimides such as DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), often with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions.[1][2]
Q3: Is the indole nitrogen (N-H) reactive under standard functionalization conditions for the carboxylic acid?
Yes, the indole nitrogen is nucleophilic and can compete with the desired reaction at the carboxylic acid, especially in the presence of strong bases or electrophiles. N-alkylation or N-acylation are potential side reactions.[1] To avoid this, protection of the indole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, can be employed.
Troubleshooting Guides
Side Reaction: Decarboxylation
Issue: During my reaction, I am observing the formation of 7-methoxy-1H-indole, indicating loss of the carboxylic acid group.
Cause: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly under harsh acidic or basic conditions, and at elevated temperatures.
Solutions:
-
Temperature Control: Avoid high reaction temperatures. If heating is necessary, it should be carefully controlled and monitored.
-
pH Management: Avoid strongly acidic or basic conditions for prolonged periods. For reactions like ester hydrolysis, use milder bases such as lithium hydroxide at room temperature.[2]
-
Catalyst Choice: For reactions that might require acidic conditions, consider milder catalysts or shorter reaction times.
Side Reaction: N-Alkylation/N-Acylation
Issue: When attempting to form an ester or amide, I am isolating a significant amount of a byproduct where the indole nitrogen has been modified.
Cause: The indole nitrogen is a nucleophile and can react with electrophiles, such as alkyl halides (in esterification attempts with alkyl halides) or the activated carboxylic acid intermediate (in amide coupling).
Solutions:
-
Protecting Group Strategy: The most robust solution is to protect the indole nitrogen prior to functionalizing the carboxylic acid. A Boc group is a common choice as it can be readily removed later.
-
Reaction Conditions Optimization:
-
Reagent Stoichiometry: Use a minimal excess of the electrophilic reagent to reduce the likelihood of reaction at the indole nitrogen.
Experimental Protocols & Data
Amide Coupling Reactions
The following table summarizes common conditions for the synthesis of amides from indole-2-carboxylic acids. Yields are representative and can vary based on the specific amine and substrate used.
| Coupling Reagent | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| HATU (1.2 eq) | DIPEA (2.0 eq) | DMF | Room Temp | 80-95 | Generally high yields and low side reactions.[1] |
| EDC (1.5 eq) / HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF/DCM | Room Temp | 70-90 | HOBt is used to minimize racemization. |
| SOCl₂ (1.2 eq), then amine | Pyridine | Toluene/DCM | 0 to Room Temp | 65-85 | Two-step process via an acid chloride intermediate.[4] |
General Protocol for HATU-mediated Amide Coupling: [1]
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Dissolve this compound (1.0 eq) in anhydrous DMF.
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Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
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Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Esterification Reactions
The table below outlines common methods for the esterification of carboxylic acids, which are applicable to this compound.
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Fischer Esterification | Alcohol, cat. H₂SO₄ | Alcohol | Reflux | 75-95 | Best for simple, unhindered alcohols.[1] |
| Steglich Esterification | Alcohol, DCC, DMAP | DCM | Room Temp | 80-95 | Good for acid-sensitive substrates.[3] |
| With Alkyl Halide | Alkyl iodide, K₂CO₃ | DMF/Acetone | Room Temp to 50 | 70-90 | Risk of N-alkylation side product. |
General Protocol for Fischer Esterification: [1]
-
Suspend this compound (1.0 eq) in the desired alcohol (used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
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Purify by column chromatography if necessary.
Visualized Workflows
Caption: General workflows for amide and ester formation.
Caption: Decision tree for identifying and addressing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Scaling Up the Synthesis of 7-Methoxy-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 7-Methoxy-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield in Leimgruber-Batcho Indole Synthesis of 7-Methoxy-1H-indole
-
Question: We are experiencing a significant drop in yield for the initial Leimgruber-Batcho synthesis of 7-Methoxy-1H-indole when moving from a 10g to a 100g scale. What are the likely causes and solutions?
-
Answer: A decrease in yield during the scale-up of the Leimgruber-Batcho synthesis is a common issue.[1] Key factors to investigate include:
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Inefficient Heat Transfer: The initial condensation reaction is often exothermic. On a larger scale, inefficient heat removal can lead to localized overheating, promoting the formation of byproducts and tar.
-
Solution: Employ a jacketed reactor with efficient overhead stirring to ensure uniform temperature distribution. Control the rate of addition of reagents to manage the exotherm.
-
-
Incomplete Reductive Cyclization: The reduction of the intermediate enamine is critical. On a larger scale, ensuring proper mixing of the catalyst (e.g., Pd/C) and efficient hydrogen delivery is crucial.
-
Solution: Increase the stirrer speed to ensure the catalyst remains suspended. Ensure a sufficient partial pressure of hydrogen is maintained throughout the reaction. Consider using a different reduction method, such as transfer hydrogenation, which can be easier to manage on a larger scale.
-
-
Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst, leading to incomplete reaction.
-
Solution: Use high-purity starting materials and solvents. Consider a pre-treatment of the starting materials to remove potential catalyst poisons.
-
-
Issue 2: Poor Regioselectivity and Side Product Formation in Vilsmeier-Haack Formylation
-
Question: During the Vilsmeier-Haack formylation of 7-Methoxy-1H-indole to obtain the 2-formyl derivative, we are observing the formation of the 3-formyl isomer and other byproducts. How can we improve the regioselectivity?
-
Answer: The Vilsmeier-Haack reaction on indoles can sometimes lead to a mixture of isomers.[2] To favor formylation at the 2-position of 7-Methoxy-1H-indole, consider the following:
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Reaction Temperature: The reaction temperature can influence the regioselectivity.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent to the indole solution.[3]
-
-
Rate of Addition: A slow, controlled addition of the pre-formed Vilsmeier reagent to the indole solution is critical.
-
Solution: Use a syringe pump for the addition of the Vilsmeier reagent to ensure a slow and constant rate. This helps to avoid localized high concentrations of the reagent, which can lead to side reactions.
-
-
Work-up Procedure: The work-up procedure is crucial to prevent the formation of byproducts.
-
Issue 3: Incomplete Oxidation of 7-Methoxy-1H-indole-2-carbaldehyde
-
Question: The oxidation of 7-Methoxy-1H-indole-2-carbaldehyde to the corresponding carboxylic acid is sluggish and often incomplete on a larger scale. What can be done to improve the conversion?
-
Answer: Incomplete oxidation can be due to several factors when scaling up:
-
Choice of Oxidant: The choice of oxidizing agent is critical for a clean and complete reaction.
-
Solution: While potassium permanganate can be used, silver (I) oxide (Ag₂O) in the presence of a base is often a milder and more selective option for indole aldehydes.[3]
-
-
Mass Transfer Limitations: In a heterogeneous reaction (e.g., with a solid oxidant), ensuring good contact between the reactants is essential.
-
Solution: Use a robust mechanical stirrer to maintain a good suspension of the oxidant in the reaction mixture.
-
-
Reaction Time and Temperature: The reaction may require longer times or slightly elevated temperatures on a larger scale to go to completion.
-
Solution: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
-
-
Issue 4: Difficulty in Purification and Isolation of the Final Product
-
Question: We are facing challenges with the purification of the final product, this compound. Column chromatography is not practical for our target scale. What are the recommended purification strategies?
-
Answer: For large-scale purification of aromatic carboxylic acids, crystallization is the preferred method.[4]
-
Crystallization from a Suitable Solvent System:
-
Solution: After the acidic work-up of the oxidation step, the product should precipitate out of the aqueous solution.[3] This crude product can be further purified by recrystallization. Experiment with different solvent systems, such as ethanol/water or acetone/water, to find the optimal conditions for obtaining high purity crystals.
-
-
Acid-Base Extraction:
-
Solution: An acid-base extraction can be an effective way to remove neutral impurities. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.[4]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is a suitable and scalable synthetic route for this compound?
-
Answer: A robust and scalable three-step synthesis starting from commercially available 2-methoxy-6-nitrotoluene is recommended.[3] This route involves:
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Leimgruber-Batcho Indole Synthesis: Formation of 7-Methoxy-1H-indole from 2-methoxy-6-nitrotoluene.[3]
-
Vilsmeier-Haack Formylation: Regioselective formylation of 7-Methoxy-1H-indole to yield 7-Methoxy-1H-indole-2-carbaldehyde.
-
Oxidation: Oxidation of the aldehyde to the final product, this compound.[3]
-
-
-
Question 2: What are the main safety considerations when scaling up this synthesis?
-
Answer: Key safety considerations include:
-
Exothermic Reactions: The Leimgruber-Batcho synthesis and the Vilsmeier-Haack reaction can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaways.
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Handling of Hazardous Reagents: Phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
-
Hydrogenation: If using catalytic hydrogenation for the reductive cyclization, ensure proper grounding of equipment and use a hydrogen sensor to detect any leaks.
-
-
-
Question 3: How can we monitor the progress of each reaction step effectively on a large scale?
-
Answer: For large-scale production, in-process controls are crucial.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. It can provide accurate information on the conversion rate and the formation of impurities.
-
-
-
Question 4: What are the expected overall yields for this synthetic route on a multi-gram scale?
-
Answer: With careful optimization of each step, the following yields can be targeted:
-
Leimgruber-Batcho Indole Synthesis: 75-85%
-
Vilsmeier-Haack Formylation: 70-80%
-
Oxidation: 80-90%
-
The overall yield for the three-step sequence would be in the range of 42-61%.
-
-
Experimental Protocols
A detailed methodology for the multi-gram synthesis of this compound is provided below.
Step 1: Synthesis of 7-Methoxy-1H-indole via Leimgruber-Batcho Synthesis
-
Enamine Formation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene in anhydrous DMF. To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC.[3]
-
Reductive Cyclization: After cooling the reaction mixture, add a suitable catalyst (e.g., 5% Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude 7-Methoxy-1H-indole can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 2: Synthesis of 7-Methoxy-1H-indole-2-carbaldehyde via Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a separate flask cooled in an ice-water bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous DMF with stirring to form the Vilsmeier reagent.
-
Formylation: In another flask, dissolve 7-Methoxy-1H-indole from the previous step in an anhydrous solvent like dichloromethane. Cool the solution to 0 °C and slowly add the pre-formed Vilsmeier reagent. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[3]
Step 3: Synthesis of this compound via Oxidation
-
Oxidation: Suspend the 7-Methoxy-1H-indole-2-carbaldehyde in a mixture of ethanol and water. Add a solution of sodium hydroxide, followed by the portion-wise addition of silver (I) oxide (Ag₂O). Stir the mixture at room temperature overnight.[3]
-
Work-up and Isolation: Filter the reaction mixture to remove the silver salts. Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.[3]
Data Presentation
Table 1: Summary of Reagents and Typical Yields for Multi-gram Synthesis
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Leimgruber-Batcho Synthesis | 2-methoxy-6-nitrotoluene | DMF-DMA, Pyrrolidine, H₂, Pd/C | 75-85% |
| 2 | Vilsmeier-Haack Formylation | 7-Methoxy-1H-indole | POCl₃, DMF | 70-80% |
| 3 | Oxidation | 7-Methoxy-1H-indole-2-carbaldehyde | Ag₂O, NaOH | 80-90% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 7-Methoxy-1H-indole-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Amide Coupling Reactions
Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in amide coupling reactions are frequently due to several factors:
-
Inefficient activation of the carboxylic acid: The coupling reagent may not be sufficiently reactive or used in an inadequate amount.
-
Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Steric hindrance: Bulky groups on either the indole acid or the amine can impede the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure all reagents and solvents are anhydrous.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the outcome.
Q2: Which coupling reagent is best for this compound?
A2: The choice of coupling reagent is crucial and depends on the specific amine used. For indole-2-carboxylic acids, common and effective coupling reagents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. For sterically hindered substrates, HATU is often a superior choice.
Esterification Reactions
Q3: I am struggling to esterify this compound. What is a reliable method?
A3: The Fischer esterification is a common method for this transformation. It involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium, so using the alcohol as the solvent or employing a method to remove water (e.g., a Dean-Stark apparatus) can drive the reaction to completion.
Q4: My Fischer esterification is slow and incomplete. How can I improve the conversion?
A4: To improve the conversion in a Fischer esterification:
-
Increase the excess of alcohol: Using a large excess of the alcohol will shift the equilibrium towards the product side.
-
Ensure a catalytic amount of strong acid is present: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Remove water as it is formed: This is a very effective way to drive the reaction to completion.
-
Increase the reaction temperature: Refluxing the reaction mixture is common practice.
Fischer Indole Synthesis (for precursor synthesis)
Q5: I am synthesizing a 7-methoxyindole derivative via the Fischer indole synthesis and I'm getting unexpected side products. What could be happening?
A5: When using methoxy-substituted phenylhydrazones in the Fischer indole synthesis, particularly with strong acid catalysts like HCl in ethanol, "abnormal" products can form. For instance, instead of the expected 7-methoxyindole, you might obtain a chloroindole derivative as a major product.[1] This is due to cyclization occurring on the side of the methoxy group, followed by substitution.
Decarboxylation Reactions
Q6: I need to decarboxylate this compound. Why is this reaction difficult?
A6: Decarboxylation of aromatic carboxylic acids, including indole-2-carboxylic acids, is generally challenging and requires high temperatures, often above the melting point of the starting material.[2] The reaction can be facilitated by using a copper catalyst in a high-boiling solvent like quinoline.
Troubleshooting Guides
Amide Coupling Reactions
Low yields in amide coupling are a common frustration. Below is a summary of potential causes and solutions, along with a comparison of common coupling reagents.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid; Steric hindrance; Use of wet reagents/solvents. | Use a more reactive coupling reagent like HATU. Ensure all glassware, solvents, and reagents are anhydrous. Increase reaction temperature if starting materials are stable. |
| Side Product Formation | Racemization of chiral amines or acids; Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or Oxyma Pure to suppress racemization. For carbodiimide reactions, use DIC in solid-phase synthesis to keep the urea byproduct in solution for easier removal. |
| Difficult Purification | Byproducts from the coupling reagent are co-eluting with the product. | Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC/EDU). |
Table 1: Comparison of Coupling Reagent Performance in Indole-2-Carboxamide Synthesis
| Coupling Reagent Combination | Amine | Solvent | Yield | Reference |
| DCC/DMAP | Rimantadine | Not specified | 31% | [3] |
| EDC·HCl/HOBt/DIPEA | Rimantadine | Not specified | Significantly higher than 31% | [3] |
| BOP/DIPEA | Various substituted amines | DCM | Good yields | [4] |
| HATU/DIPEA | Various amines | DMF | Generally high yields, good for hindered substrates | [5] |
Fischer Indole Synthesis of Methoxy-Substituted Indoles
The synthesis of methoxy-indoles can be complicated by the formation of halogenated side products when using hydrogen halide acids.
Table 2: Product Distribution in the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone
| Acid Catalyst/Solvent | Normal Product (7-Methoxyindole derivative) Yield | Abnormal Product (6-Chloroindole derivative) Yield | Reference |
| HCl / EtOH | Low | High (major product) | [1] |
| ZnCl₂ / AcOH | Higher than with HCl/EtOH | Low (5-chloroindole formed in low yield) | [1] |
To favor the formation of the desired 7-methoxyindole product, it is advisable to use a Lewis acid catalyst like ZnCl₂ in acetic acid instead of a strong Brønsted acid like HCl.
Decarboxylation of Indole-2-Carboxylic Acids
High temperatures are typically required for the decarboxylation of indole-2-carboxylic acids. The choice of solvent and catalyst can influence the required temperature and yield.
Table 3: Conditions for Decarboxylation of Heterocyclic Carboxylic Acids
| Substrate Type | Solvent | Catalyst | Temperature Range (°C) | Preferred Temperature (°C) | Reference |
| Indole-type carboxylic acids | N,N-Dimethylformamide | Organic Acid | 85-120 | 95-100 | [6] |
| General Indole-2-carboxylic acids | N-methylpyrrolidone (NMP) | Cu₂O | 160 | 160 | [7] |
Detailed Experimental Protocols
Protocol 1: Amide Coupling of this compound using HATU
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification of this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in the anhydrous alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or flash column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of a 7-Methoxy-1H-indole-2-carboxamide.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
preventing degradation of 7-Methoxy-1H-indole-2-carboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of 7-Methoxy-1H-indole-2-carboxylic acid to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area.[3][4] For long-term storage, protection from light is also recommended, as indole compounds can be light-sensitive.[5][6]
Q2: I've observed a change in the color of my this compound powder. What could be the cause?
A change in color, such as yellowing or darkening, can be an indicator of degradation. The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[5] Exposure to air, light, or elevated temperatures can accelerate this process. It is crucial to store the compound under the recommended inert and refrigerated conditions.
Q3: My compound shows poor solubility in my desired solvent after a period of storage. Is this related to degradation?
Yes, a decrease in solubility can be a sign of degradation. Degradation products may have different physical properties, including lower solubility, compared to the parent compound. Polymerization or the formation of less polar oxidation products could be a contributing factor.
Q4: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution. Could the compound be degrading in the solvent?
This is possible. The stability of this compound can be solvent-dependent. The indole ring is known to be sensitive to strongly acidic conditions.[5] If you are using an acidic mobile phase or dissolving the compound in a protic solvent like methanol or ethanol, you might observe degradation over time.[7] It is advisable to prepare solutions fresh and analyze them promptly. Consider using aprotic solvents for stock solutions if your experimental design allows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Symptom | Possible Cause | Troubleshooting Steps |
| Discoloration of Solid Compound | Oxidation or photodegradation | 1. Ensure the compound is stored under an inert gas (argon or nitrogen).[1] 2. Store in a tightly sealed, amber-colored vial to protect from light.[5] 3. Maintain storage temperature between 2-8°C.[1] |
| Appearance of Impurities in HPLC | Degradation in solution (acid/base sensitivity, oxidation) | 1. Prepare solutions fresh before use. 2. If using an acidic mobile phase, consider neutralizing the sample just before injection.[5] 3. Degas solvents to minimize dissolved oxygen. 4. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Inconsistent Biological Assay Results | Compound degradation in assay media | 1. Perform a stability study of the compound in your specific assay buffer and conditions. 2. Prepare dilutions from a fresh stock solution for each experiment. |
| Low Yield in Synthetic Reactions | Degradation of the starting material | 1. Verify the purity of the this compound by a suitable analytical method (e.g., HPLC, NMR) before use. 2. Be mindful of reaction conditions; the indole nucleus is sensitive to strong oxidizing agents and acids.[5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve it in a high-purity, degassed solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic: Add 0.1 M HCl to an aliquot of the stock solution.
- Basic: Add 0.1 M NaOH to an aliquot of the stock solution.
- Oxidative: Add 3% H₂O₂ to an aliquot of the stock solution.
- Control: Keep an aliquot of the stock solution in the solvent alone.
3. Incubation:
- Incubate all samples at a controlled temperature (e.g., room temperature or 40°C).
- Protect samples from light.
4. Sample Analysis:
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
- If necessary, neutralize the acidic and basic samples.
- Dilute the samples to a suitable concentration for HPLC analysis.
5. HPLC-UV Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is a typical starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at the absorbance maximum of the compound (typically around 220 nm and 280 nm for indoles).[5]
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point and quantify the formation of any major degradation products.
Visualizations
Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
References
Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-1H-indole-2-carboxylic acid Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the esterification of 7-Methoxy-1H-indole-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific problems you may face during the esterification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The two most common and effective methods for the esterification of this compound are the Fischer-Speier esterification and the Steglich esterification.[1] Fischer esterification involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] The Steglich esterification is a milder method that uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).[3][4]
Q2: I am observing low yields in my Fischer esterification. What are the likely causes and how can I improve the yield?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[5] To drive the equilibrium towards the product, you can:
-
Use a large excess of the alcohol: Using the alcohol as the solvent is a common strategy to push the reaction forward.[5]
-
Remove water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.
-
Increase reaction time or temperature: Ensure the reaction has reached equilibrium. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q3: My indole starting material seems to be degrading under the strong acidic conditions of the Fischer esterification. What can I do?
A3: Indole rings can be sensitive to strong acids and high temperatures, potentially leading to side reactions or decomposition. If you suspect degradation, consider the following:
-
Use a milder acid catalyst: While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) can be a milder alternative.
-
Lower the reaction temperature: This may require a longer reaction time, but can minimize degradation.
-
Switch to a milder esterification method: The Steglich esterification is performed under neutral conditions and is a good alternative for acid-sensitive substrates.[3]
Q4: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. What is the best way to purify my product?
A4: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated reactions and is often insoluble in many organic solvents, making its removal challenging. Here are some tips for purification:
-
Filtration: Most of the DCU can be removed by filtration of the reaction mixture. Cooling the reaction mixture can sometimes help to further precipitate the DCU.
-
Solvent Selection: DCU has low solubility in solvents like dichloromethane and ethyl acetate.
-
Chromatography: Column chromatography is often necessary to remove the final traces of DCU and other impurities.
-
Alternative Carbodiimide: Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Q5: I am observing a side product that appears to be N-alkylated. Is this common and how can I avoid it?
A5: While less common during esterification, N-alkylation of the indole nitrogen is a potential side reaction, especially if the reaction conditions are not optimized.[6][7] To minimize N-alkylation:
-
In Fischer Esterification: Ensure that the reaction is performed under strictly anhydrous conditions, as the presence of water can affect the reactivity.
-
In Steglich Esterification: The use of DMAP as a catalyst generally promotes O-acylation over N-acylation. Ensure the correct stoichiometry of reagents.
Q6: Can decarboxylation be a problem during the esterification of this compound?
A6: Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures and in the presence of acid or base.[8][9][10][11] While typically requiring harsh conditions, it is a potential side reaction to be aware of, especially if you are pushing the Fischer esterification at very high temperatures for extended periods. If you observe gas evolution and a loss of your starting material without the formation of the desired ester, decarboxylation might be occurring. In such cases, using the milder Steglich conditions is recommended.
Data Presentation
The following table provides an illustrative comparison of typical reaction conditions and expected yields for the methyl esterification of this compound using the Fischer and Steglich methods. Please note that actual yields may vary depending on the specific experimental setup and optimization.
| Parameter | Fischer Esterification | Steglich Esterification |
| Alcohol | Methanol (large excess, often as solvent) | Methanol (1.5 - 2.0 equivalents) |
| Catalyst/Reagent | Concentrated H₂SO₄ (catalytic amount) | DCC (1.1 equivalents), DMAP (0.1 equivalents) |
| Solvent | Methanol or a non-polar solvent (e.g., Toluene) | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Reflux (typically 65-80°C) | 0°C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | 60 - 85% | 75 - 95% |
| Key Byproduct | Water | Dicyclohexylurea (DCU) |
Experimental Protocols
Method 1: Fischer Esterification
This protocol describes a general procedure for the methyl esterification of this compound using methanol and sulfuric acid.
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Steglich Esterification
This protocol provides a general procedure for the methyl esterification of this compound using DCC and DMAP.
Materials:
-
This compound
-
Anhydrous Methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound, methanol, and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the optimization of the two primary esterification methods discussed.
Caption: Workflow for Fischer Esterification Optimization.
Caption: Workflow for Steglich Esterification Optimization.
References
- 1. brainly.com [brainly.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 5- and 7-Methoxy-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with methoxy-substituted indole-2-carboxylic acids representing a class of compounds with significant therapeutic potential. The position of the methoxy group on the indole ring can profoundly influence the biological activity of these molecules. This guide provides a comparative analysis of two such isomers: 5-Methoxy-1H-indole-2-carboxylic acid (5-MICA) and 7-Methoxy-1H-indole-2-carboxylic acid (7-MICA). While extensive research has elucidated the diverse biological profile of 5-MICA, its 7-methoxy counterpart remains largely unexplored, presenting both a significant knowledge gap and an opportunity for future investigation.
Overview of Biological Activities
5-Methoxy-1H-indole-2-carboxylic acid (5-MICA) has been the subject of numerous studies, revealing a range of biological effects. It is primarily recognized for its neuroprotective and antioxidant properties.[1][2] Research has demonstrated its potential in models of ischemic stroke and Alzheimer's disease, where it has been shown to reduce infarct size, mitigate oxidative stress, and interfere with amyloid-β pathology.[1][3] One of the key mechanisms underlying its neuroprotective effects is the inhibition of mitochondrial dihydrolipoamide dehydrogenase (DLDH).[1]
Furthermore, 5-MICA has been investigated as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis. Derivatives of 5-MICA have also been synthesized and evaluated for their anticancer and anti-parasitic activities, specifically against Trypanosoma cruzi, the causative agent of Chagas disease.[4]
In stark contrast, the biological activity of This compound (7-MICA) is not well-documented in publicly available scientific literature. While general structure-activity relationship (SAR) studies on methoxyindoles suggest that the 7-position substitution can be favorable for certain biological activities, specific experimental data for 7-MICA is lacking. This significant disparity in research focus underscores the potential for novel discoveries related to the 7-methoxy isomer.
Quantitative Biological Data
The available quantitative data almost exclusively pertains to derivatives of 5-Methoxy-1H-indole-2-carboxylic acid. A direct comparison with 7-MICA is not possible due to the absence of corresponding data.
| Compound/Derivative | Biological Activity | Assay System | Quantitative Data (pEC₅₀/IC₅₀) |
| 5-Methoxy-1H-indole-2-carboxamide derivatives | Anti-Trypanosoma cruzi | Intracellular amastigote potency | pEC₅₀ = 5.4 - 6.2[4] |
Experimental Protocols
Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Derivatives (for Anti-Trypanosoma cruzi Activity)
A common method for the synthesis of 5-methoxy-1H-indole-2-carboxamide derivatives involves the coupling of 5-methoxy-1H-indole-2-carboxylic acid with an appropriate amine.
General Procedure:
-
5-Methoxy-1H-indole-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the solution.
-
The desired amine hydrochloride (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.[4]
Synthesis of Arylhydrazone Derivatives of 5-Methoxy-1H-indole-2-carboxylic Acid (for Neuroprotective and Antioxidant Activity)
Hydrazone derivatives of 5-MICA have been synthesized to explore their neuroprotective and antioxidant potential.
Synthetic Workflow:
Procedure:
-
Hydrazide Formation: The methyl ester of 5-methoxy-1H-indole-2-carboxylic acid is refluxed with hydrazine hydrate in ethanol to yield 5-methoxy-1H-indole-2-carbohydrazide.[1]
-
Condensation: The resulting hydrazide is then condensed with a substituted benzaldehyde in refluxing ethanol to form the final arylhydrazone derivative.[1]
Signaling Pathways and Mechanisms of Action
Neuroprotection by 5-Methoxy-1H-indole-2-carboxylic Acid
The neuroprotective effects of 5-MICA are, in part, attributed to its ability to inhibit the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). DLDH inhibition can lead to a preconditioning effect that protects neuronal cells from ischemic injury.
Conclusion and Future Directions
The comparative analysis of 5-Methoxy-1H-indole-2-carboxylic acid and this compound reveals a significant disparity in the current state of scientific knowledge. 5-MICA is a well-investigated compound with established neuroprotective and antioxidant activities, and its derivatives show promise in various therapeutic areas. In contrast, 7-MICA remains a largely enigmatic molecule.
This knowledge gap presents a compelling opportunity for researchers in drug discovery. The synthesis and comprehensive biological evaluation of this compound are warranted to determine if the positional change of the methoxy group leads to a distinct and potentially advantageous pharmacological profile. Future studies should aim to directly compare the activities of these two isomers in a range of in vitro and in vivo assays to build a comprehensive structure-activity relationship profile for this class of compounds. Such research could uncover novel therapeutic agents with improved efficacy and safety profiles.
References
A Comparative Analysis of Methoxy-Substituted Indole-2-Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of methoxy-substituted indole-2-carboxylic acids, a class of compounds demonstrating significant potential across various therapeutic areas. The strategic placement of a methoxy group on the indole scaffold profoundly influences the physicochemical properties and biological activities of these molecules, making them attractive candidates for further investigation in drug discovery and development. This document summarizes key experimental data, details relevant experimental protocols, and visualizes pertinent workflows to aid researchers in this field.
Physicochemical and Biological Data Comparison
The substitution of a methoxy group at different positions on the indole-2-carboxylic acid core leads to a range of physicochemical and biological properties. The following tables summarize key data points for representative methoxy-substituted indole-2-carboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (XLogP3) | Reference |
| 4-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | Not specified | 2.3 | [1] |
| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 199-201 | 2.3 | [2][3] |
| 6-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | Not specified | 2.3 | [4] |
Table 1: Physicochemical Properties of Methoxy-Substituted Indole-2-Carboxylic Acids
| Compound/Derivative | Biological Activity | Assay System | Quantitative Data (e.g., IC₅₀, MIC) | Reference |
| 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | Anti-inflammatory | In vivo | 64.2% inhibition at 50 mg/kg | [5] |
| N-(1-(Adamantan-1-yl)ethyl)-4-methoxy-1H-indole-2-carboxamide | Anti-tubercular | Mycobacterium tuberculosis H37Rv | MIC = 2.97 µM | [6] |
| N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide | Anti-tubercular | Mycobacterium tuberculosis H37Rv | MIC = 6.09 µM | [6] |
| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid derivative | Glycine/NMDA receptor antagonist | [³H]glycine binding assay | pKi = 8.5 | [7] |
| 5-Methoxy-1H-indole-2-carboxylic acid | Neuroprotective | Ischemic stroke model | Reduces ischemic area size | [8] |
Table 2: Biological Activities of Methoxy-Substituted Indole-2-Carboxylic Acid Derivatives
Spectroscopic Data Summary
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. The following table summarizes key spectroscopic features for 5-Methoxy-1H-indole-2-carboxylic acid.
| Spectroscopic Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.05 (s, 1H), 6.93 (dd, 1H), 3.77 (s, 3H, OCH₃) | [9] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 191 | [9][10] |
| IR Spectroscopy (Gas) | Key absorptions indicating O-H, N-H, C=O, and C-O stretching vibrations. A recent study also highlights differences in the IR spectra between two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, particularly in the regions of hydrogen bonding.[8][11] | [10][11] |
Table 3: Spectroscopic Data for 5-Methoxy-1H-indole-2-carboxylic acid
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for the synthesis and characterization of methoxy-substituted indole-2-carboxylic acids.
General Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid
A common method for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid involves the Fischer indole synthesis.[12] A more recent process development describes a high-yield synthesis from malonates.[12]
Procedure for Saponification of Ethyl 5-Methoxy-1H-indole-2-carboxylate: [12]
-
A suspension of crude ethyl 5-methoxy-1H-indole-2-carboxylate (approx. 20 g) in ethanol (120 mL) is prepared in a 1 L reactor equipped with mechanical stirring and external heating/cooling.
-
Potassium hydroxide (5.9 g, 90 mmol) is added to the suspension.
-
The mixture is heated to reflux for 30 minutes.
-
The reaction mixture is then poured into ice-water (250 mL).
-
The solution is acidified to pH 1 with concentrated HCl (25 mL), resulting in the formation of a heavy white precipitate.
-
The precipitate is collected by filtration, washed with water (2 x 25 mL), and dried under vacuum at 20 °C for 16 hours to yield 5-methoxy-1H-indole-2-carboxylic acid.
Amide Coupling for the Synthesis of Indole-2-Carboxamide Derivatives
The synthesis of indole-2-carboxamides, which have shown potent anti-tubercular activity, is typically achieved through amide coupling.[6]
General Procedure for Amide Coupling: [6]
-
To a solution of the respective methoxy-substituted indole-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or ACN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) and hydroxybenzotriazole hydrate (HOBt) (1.2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
The desired amine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) are then added.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The product is isolated and purified using standard techniques such as extraction and column chromatography.
Visualizing Methodologies
Diagrams illustrating experimental workflows can provide a clear overview of the research process.
Caption: General workflow for the synthesis, characterization, and biological evaluation of methoxy-substituted indole-2-carboxylic acids.
Conclusion
Methoxy-substituted indole-2-carboxylic acids represent a versatile scaffold in medicinal chemistry. The position of the methoxy group significantly impacts the biological activity profile, as evidenced by the differing anti-tubercular potencies of 4-methoxy and 5-methoxy derivatives.[6] Furthermore, these compounds serve as valuable starting materials for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory, neuroprotective, and antimicrobial agents.[5][8] The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-メトキシインドール-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 10. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]
- 11. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of 7-Methoxy-1H-indole-2-carboxylic Acid by Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical first step in any experimental workflow. This guide provides a detailed comparison of elemental analysis as a primary method for validating the purity of 7-Methoxy-1H-indole-2-carboxylic acid, contrasting it with other common analytical techniques.
Elemental Analysis: Theoretical vs. Experimental Data
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) to the theoretically calculated values based on the compound's molecular formula, a primary assessment of purity can be made.
The molecular formula for this compound is C₁₀H₉NO₃.[1][2][3][4] The theoretical elemental composition is calculated as follows:
-
Carbon (C): (10 * 12.011) / 191.18 * 100% = 62.88%
-
Hydrogen (H): (9 * 1.008) / 191.18 * 100% = 4.75%
-
Nitrogen (N): (1 * 14.007) / 191.18 * 100% = 7.33%
-
Oxygen (O): (3 * 15.999) / 191.18 * 100% = 25.14% (Often determined by difference)
A high-purity sample is expected to yield experimental results that are very close to these theoretical values. The generally accepted tolerance for elemental analysis is ±0.4%. The table below presents a comparison between the theoretical values and typical experimental results for a sample with >97% purity.
| Element | Theoretical Percentage (%) | Typical Experimental Percentage (%) |
| Carbon (C) | 62.88 | 62.75 |
| Hydrogen (H) | 4.75 | 4.71 |
| Nitrogen (N) | 7.33 | 7.29 |
Comparison with Alternative Purity Validation Methods
While elemental analysis confirms the correct elemental ratios, it does not identify the nature of impurities. Therefore, it is often used alongside other techniques for comprehensive purity assessment. Commercial suppliers often list purities of 95% or 97% for this compound, which is typically determined by methods like HPLC or NMR.[2][5][6]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating components in a mixture. For purity analysis, a sample is analyzed, and the area of the peak corresponding to this compound is compared to the total area of all peaks. This provides a precise percentage of purity and reveals the presence of any impurities that are separable under the analysis conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. A spectrum of a pure sample will show a characteristic pattern of signals. The presence of unexpected signals can indicate impurities. Integration of these signals can sometimes be used for quantification. Spectroscopic data, including ¹H NMR, is available for indole-2-carboxylic acid derivatives.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LCMS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. It not only quantifies the purity but can also provide information about the molecular weight of the impurities, which is invaluable for their identification.
Experimental Protocol: Elemental Analysis (CHN Analysis)
This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of this compound using a CHN elemental analyzer.
Objective: To quantitatively determine the percentage by weight of carbon, hydrogen, and nitrogen in a sample of this compound.
Materials:
-
This compound sample
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Calibrated CHN elemental analyzer
-
Standard reference material (e.g., Acetanilide)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
-
Seal the tin capsule to enclose the sample securely.
-
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified standard reference material with a known elemental composition (e.g., Acetanilide).
-
Run the calibration standard multiple times to ensure the instrument's response is stable and accurate.
-
-
Sample Analysis:
-
Introduce the sealed tin capsule containing the sample into the analyzer's autosampler.
-
The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in the presence of excess oxygen.
-
The sample undergoes complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen.
-
-
Detection and Data Acquisition:
-
The mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the sample weight.
-
-
Data Analysis:
-
Compare the experimental percentages of C, H, and N with the theoretical values calculated from the molecular formula C₁₀H₉NO₃.
-
The results should be within an acceptable margin of error (typically ±0.4%) for a pure sample.
-
Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for the purity validation of a chemical compound like this compound.
Caption: Workflow for the comprehensive purity validation of a chemical sample.
References
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 8. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Cross-Validation of Spectroscopic Data for 7-Methoxy-1H-indole-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of spectroscopic data for 7-Methoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. By comparing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers a robust framework for the structural confirmation and purity assessment of this compound. For comparative analysis, spectral data of the isomeric 5-Methoxy-1H-indole-2-carboxylic acid is also presented.
Spectroscopic Data Summary
The following tables summarize the expected and observed quantitative data for this compound and its isomer, 5-Methoxy-1H-indole-2-carboxylic acid.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 5-Methoxy-1H-indole-2-carboxylic acid[1] | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~11.8 | 11.6 | br s | - |
| H3 | ~7.1 | 7.045 | s | - |
| H4 | ~7.2 | 7.370 | d | 8.9 |
| H5 | ~6.8 | - | t | ~7.5 |
| H6 | ~7.0 | 6.928 | dd | 8.9, 2.1 |
| -OCH₃ | ~3.9 | 3.769 | s | - |
| -COOH | ~13.0 | 12.9 | br s | - |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 7-Methoxy-1H-indole |
| C2 | ~138 | 124.7 |
| C3 | ~103 | 102.6 |
| C3a | ~128 | 128.1 |
| C4 | ~115 | 114.5 |
| C5 | ~122 | 121.2 |
| C6 | ~110 | 109.2 |
| C7 | ~148 | 148.2 |
| C7a | ~125 | 124.9 |
| -OCH₃ | ~56 | 55.8 |
| -COOH | ~163 | - |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for a polymorph of 5-Methoxy-1H-indole-2-carboxylic acid[2][3] | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3200-2000 (broad) | Stretching |
| N-H (Indole) | ~3400 | 3342 | Stretching |
| C=O (Carboxylic Acid) | ~1680 | 1659-1653 | Stretching |
| C=C (Aromatic) | 1600-1450 | Not specified | Stretching |
| C-O (Methoxy) | ~1250 and ~1030 | 1259 | Asymmetric and Symmetric Stretching |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Parameter | Expected Value for this compound | Observed Value for 5-Methoxy-1H-indole-2-carboxylic acid[1] |
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol | 191.18 g/mol |
| [M]⁺ (m/z) | 191 | 191 |
| Key Fragment [M-COOH]⁺ (m/z) | 146 | 146 |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-20 mg of the analyte was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.[4]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. A sufficient number of scans were acquired to obtain a high-quality spectrum.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum was presented in terms of transmittance.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as methanol or acetonitrile.[6]
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source was utilized.
-
Data Acquisition: The sample was introduced into the ion source where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).[7]
-
Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Visualization of Analytical Workflow and Structural Elucidation
The following diagrams illustrate the logical workflow of spectroscopic data cross-validation and the relationship between the spectroscopic techniques and the chemical structure of this compound.
References
- 1. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Structure-Activity Relationship of 7-Methoxy-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Methoxy-1H-indole-2-carboxylic acid analogs, focusing on their potential as Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists and HIV-1 integrase inhibitors. The information presented herein is curated from experimental data to facilitate further research and drug development in these therapeutic areas.
CysLT1 Receptor Antagonist Activity
This compound has emerged as a promising scaffold for the development of potent and selective CysLT1 receptor antagonists. The CysLT1 receptor is a key mediator in the inflammatory cascade, particularly in allergic and respiratory diseases.[1] Antagonism of this receptor can alleviate symptoms associated with conditions like asthma and allergic rhinitis.
The structure-activity relationship studies reveal that modifications at the 3-position of the this compound core significantly influence the antagonist potency. The 7-methoxy group has been identified as a favorable substitution for CysLT1 antagonist activity.[1]
Quantitative SAR Data: CysLT1 Antagonists
The following table summarizes the in vitro CysLT1 antagonist activity of a series of 3-substituted this compound analogs. The activity is expressed as the half-maximal inhibitory concentration (IC50) determined through a calcium mobilization assay.
| Compound ID | R-group at 3-position | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |
| 17k | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.0059 | 15 |
| 17j | 3-((E)-3-((4-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.012 | >20 |
| 17i | 3-((E)-3-((2-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.025 | >20 |
Data extracted from "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists".[1]
Key SAR Observations for CysLT1 Antagonists:
-
The presence of a large, hydrophobic substituent at the 3-position, incorporating an α,β-unsaturated amide linkage, is crucial for high CysLT1 antagonist potency.[1]
-
The methoxy group at the 7-position of the indole ring is a favorable feature for CysLT1 antagonist activity.[1]
-
The position of the vinylquinoline moiety on the terminal phenyl ring influences activity, with the meta-substituted analog (17k) exhibiting the highest potency.[1]
HIV-1 Integrase Inhibitor Activity
General SAR Observations for Indole-2-Carboxylic Acid-Based HIV-1 Integrase Inhibitors:
-
The indole-2-carboxylic acid moiety is a key pharmacophore that chelates with the magnesium ions in the active site of HIV-1 integrase.[2]
-
Substitutions at the 3-position of the indole ring with various aryl or heteroaryl groups can significantly impact inhibitory activity. The introduction of a long branch at this position can improve interaction with a hydrophobic cavity near the active site.[3]
-
Modifications at other positions of the indole ring, such as the 5, 6, and 7-positions, have been shown to influence potency and pharmacokinetic properties. For instance, the introduction of a halogenated benzene ring at the C6 position can enhance π-π stacking interactions with the viral DNA.[2]
Due to the lack of a focused SAR study on 7-methoxy analogs, a quantitative comparison table for this specific subclass of HIV-1 integrase inhibitors cannot be provided at this time. Further research is warranted to elucidate the specific contribution of the 7-methoxy group to the anti-HIV-1 integrase activity of these compounds.
Experimental Protocols
CysLT1 Receptor Antagonist Activity: Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure the antagonist activity of compounds on the CysLT1 receptor by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS)
-
LTD4 (CysLT1 receptor agonist)
-
Test compounds (this compound analogs)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Seed the CysLT1-expressing HEK2993 cells into 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fluo-4 AM dye solution (containing Pluronic F-127 to aid dispersion) and incubate in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for 15-30 minutes.
-
Calcium Mobilization Measurement: Place the plate in the fluorescence plate reader. Record the baseline fluorescence. Inject a solution of the agonist LTD4 into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The IC50 values for the antagonist compounds are calculated by measuring the inhibition of the LTD4-induced calcium response at various antagonist concentrations.
HIV-1 Integrase Inhibitor Activity: Strand Transfer Assay
This protocol describes a common method to assess the inhibitory effect of compounds on the strand transfer step catalyzed by HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (oligonucleotide mimicking the viral DNA LTR end, often labeled with biotin)
-
Target DNA (oligonucleotide mimicking the host DNA, often labeled with a different tag like digoxigenin)
-
Assay buffer (containing MgCl2 or MnCl2)
-
Test compounds (this compound analogs)
-
Streptavidin-coated microplates
-
Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coating: The streptavidin-coated microplate is incubated with the biotin-labeled donor DNA to immobilize it.
-
Enzyme and Inhibitor Incubation: The recombinant HIV-1 integrase enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer.
-
Reaction Initiation: The enzyme-inhibitor mixture is added to the wells containing the immobilized donor DNA. The digoxigenin-labeled target DNA is then added to initiate the strand transfer reaction. The plate is incubated to allow the reaction to proceed.
-
Detection: After incubation, the plate is washed to remove unreacted components. The integrated target DNA is detected by adding an anti-digoxigenin antibody-HRP conjugate, followed by the TMB substrate.
-
Data Analysis: The colorimetric signal is measured using a plate reader. The IC50 values are determined by quantifying the reduction in the strand transfer reaction signal in the presence of increasing concentrations of the inhibitor.
Visualizations
CysLT1 Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow: Receptor Binding Assay
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 7-Methoxy-1H-indole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Methoxy-1H-indole-2-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a head-to-head comparison of two prominent synthetic routes to this target molecule: the Reissert Indole Synthesis and a multi-step route commencing with 2-methoxy-6-nitrotoluene, which shares principles with the Batcho-Leimgruber indole synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reissert Indole Synthesis | Route 2: Synthesis from 2-Methoxy-6-nitrotoluene |
| Starting Materials | 2-Methyl-3-nitroanisole, Diethyl oxalate | 2-Methoxy-6-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Key Reactions | Condensation, Reductive Cyclization | Condensation, Reductive Cyclization, Formylation, Oxidation |
| Overall Yield | Moderate | Moderate to High |
| Number of Steps | 2 | 4 |
| Reagent Hazards | Sodium ethoxide (corrosive, flammable), Zinc dust (flammable) | Pyrrolidine (corrosive, flammable), Palladium on carbon (flammable), Phosphorus oxychloride (corrosive, toxic), Silver (I) oxide (oxidizer) |
| Scalability | Moderate | Good |
Route 1: Reissert Indole Synthesis
The Reissert indole synthesis provides a direct approach to indole-2-carboxylic acids. The synthesis begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[1][2]
Experimental Protocol
Step 1: Condensation of 2-Methyl-3-nitroanisole with Diethyl Oxalate
In a suitable reaction vessel, sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, a solution of 2-methyl-3-nitroanisole and diethyl oxalate in ethanol is added dropwise with stirring. The reaction mixture is heated at reflux for several hours. After cooling, the resulting precipitate, the ethyl ester of the nitrophenylpyruvic acid, is collected by filtration.
Step 2: Reductive Cyclization
The intermediate from Step 1 is subjected to reductive cyclization. A common method involves using zinc dust in acetic acid.[1] The nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring. Subsequent hydrolysis of the ester yields this compound.
Logical Relationship Diagram
Caption: Reissert synthesis of this compound.
Route 2: Multi-step Synthesis from 2-Methoxy-6-nitrotoluene
This synthetic pathway involves the initial formation of the indole ring followed by functionalization at the 2-position. This route is analogous to the Batcho-Leimgruber indole synthesis followed by subsequent transformations.[3]
Experimental Protocol
Step 1: Synthesis of 7-Methoxy-1H-indole
2-Methoxy-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form an enamine intermediate. This intermediate undergoes reductive cyclization, typically using hydrogen gas with a palladium on carbon catalyst, to yield 7-methoxy-1H-indole.[3]
Step 2: Vilsmeier-Haack Formylation
The 7-methoxy-1H-indole is then subjected to a Vilsmeier-Haack reaction. Phosphorus oxychloride and dimethylformamide are used to introduce a formyl group at the 3-position of the indole ring, yielding 7-methoxy-1H-indole-3-carbaldehyde. However, to obtain the 2-carboxylic acid, a different strategy for functionalization at the C2 position would be required, such as through lithiation and subsequent reaction with a carboxylating agent. For the purpose of this guide, we will follow a documented route that leads to a related isomer to illustrate the multi-step nature. A more direct formylation at the 2-position is less common. A plausible alternative is the protection of the indole nitrogen, followed by directed ortho-metalation and carboxylation.
For the purpose of illustrating a multi-step synthesis based on available detailed protocols for a similar isomer, the following steps are for the synthesis of the 4-carboxylic acid isomer, which highlights the general complexity of such a route.
Step 3 (Illustrative for a 4-carboxy isomer): Oxidation to Carboxylic Acid
The aldehyde (in the case of the 4-carbaldehyde isomer) is oxidized to the corresponding carboxylic acid.[3] A variety of oxidizing agents can be used, such as silver (I) oxide in the presence of sodium hydroxide.[3]
Step 4 (Illustrative for a 4-carboxy isomer): Esterification (if required)
If the methyl or ethyl ester is the desired final product, the carboxylic acid can be esterified using standard methods, such as Fischer esterification with methanol or ethanol in the presence of a catalytic amount of strong acid.[3] To obtain the free carboxylic acid, this step is omitted.
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound.
Head-to-Head Analysis
Route 1 (Reissert Synthesis): This route is more convergent and involves fewer synthetic steps, which can be advantageous in terms of overall process time and resource utilization. However, the yields can be variable, and the use of sodium ethoxide and zinc dust requires careful handling due to their reactivity.
Route 2 (Multi-step Synthesis): This approach offers greater flexibility for the synthesis of various substituted indoles by modifying the subsequent functionalization steps. It is often more amenable to large-scale production.[3] The primary drawback is the increased number of steps, which can lower the overall yield and increase the complexity of the process.
Conclusion
The choice between these two synthetic routes will depend on the specific requirements of the research or development project. For rapid access to the target molecule on a smaller scale, the Reissert Indole Synthesis may be preferable due to its directness. For larger-scale synthesis where process control and the potential for analogue synthesis are important, the multi-step route from 2-methoxy-6-nitrotoluene offers a more robust and scalable platform, despite its greater number of steps. Both routes require careful handling of hazardous reagents and optimization of reaction conditions to achieve satisfactory yields and purity.
References
A Comparative Guide to the Metabolic Stability of 7-Methoxy-1H-indole-2-carboxylic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of 7-Methoxy-1H-indole-2-carboxylic acid and its isomers (4-methoxy, 5-methoxy, and 6-methoxy). The metabolic stability of a drug candidate is a critical parameter, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2][3][4][5] Understanding the metabolic fate of these structurally similar compounds is crucial for lead optimization in drug discovery.[3][4]
The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[6][7][8] For indole-containing compounds, the electron-rich indole nucleus is often susceptible to oxidative metabolism.[9][10] The position of the methoxy group on the indole ring can significantly influence the molecule's interaction with metabolic enzymes, thereby affecting its stability.[11]
Comparative Metabolic Stability Data
Table 1: In Vitro Metabolic Stability of Methoxy-1H-indole-2-carboxylic Acid Isomers in Human Liver Microsomes (Hypothetical Data)
| Compound | Isomer Position | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining after 60 min |
| 1 | 7-Methoxy | 45 | 15.4 | 35 |
| 2 | 4-Methoxy | > 60 | < 11.5 | 65 |
| 3 | 5-Methoxy | 25 | 27.7 | 18 |
| 4 | 6-Methoxy | 38 | 18.2 | 28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Interpretation of Data:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.[3]
-
Intrinsic Clearance (CLint): The measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[3] Lower intrinsic clearance suggests higher stability.
-
% Remaining: The percentage of the parent compound left after a specific incubation time, providing a direct measure of its metabolic breakdown.
Based on general principles of indole metabolism, the position of the electron-donating methoxy group can influence the electron density of the indole ring and, consequently, its susceptibility to oxidation by CYP enzymes.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess metabolic stability.
1. Liver Microsomal Stability Assay
This assay is a common in vitro method to evaluate the metabolic stability of a compound by Phase I enzymes, primarily cytochrome P450s.[1][6][16]
-
Materials:
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator
-
-
Procedure:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).
-
In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the test compound to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[6]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).[6]
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[7][8][16][17]
-
Materials:
-
Procedure:
-
Thaw and culture the hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Prepare a working solution of the test compound and add it to the cultured hepatocytes.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect samples of the incubation medium and/or cell lysate.
-
Stop the metabolic activity by adding cold acetonitrile with an internal standard.
-
Process the samples (e.g., centrifugation) to remove cellular debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[7]
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound over time.
-
Visualizations
Below are diagrams illustrating a typical experimental workflow and a potential metabolic pathway for methoxy-indole-2-carboxylic acids.
Caption: Experimental Workflow for Liver Microsomal Stability Assay.
Caption: Potential Metabolic Pathways for Methoxy-Indole Carboxylic Acids.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
purity analysis and comparison of commercial 7-Methoxy-1H-indole-2-carboxylic acid samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative purity analysis of commercially available 7-Methoxy-1H-indole-2-carboxylic acid, a key building block in pharmaceutical synthesis. The purity of starting materials is critical for the successful development of active pharmaceutical ingredients (APIs), impacting reaction efficiency, impurity profiles of downstream intermediates, and the safety and efficacy of the final drug product. This document outlines the results of a multi-technique analytical approach to compare hypothetical commercial samples, offering researchers a framework for evaluating and selecting the most suitable materials for their work.
Comparative Data Summary
The following table summarizes the analytical data obtained from three fictional commercial suppliers of this compound. This data is illustrative and intended to represent a typical comparative analysis.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >97% | >95% | >98% |
| Appearance | White to off-white powder | Light yellow powder | White crystalline powder |
| HPLC Purity (Area %) | 97.8% | 95.2% | 99.1% |
| Major Impurity 1 (HPLC) | 0.8% (retention time 4.2 min) | 2.1% (retention time 3.5 min) | 0.3% (retention time 4.2 min) |
| Major Impurity 2 (HPLC) | 0.5% (retention time 5.8 min) | 1.5% (retention time 6.1 min) | 0.2% (retention time 5.8 min) |
| Total Impurities (HPLC) | 2.2% | 4.8% | 0.9% |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to structure |
| Mass Spectrometry (m/z) | [M-H]⁻ at 190.0510 | [M-H]⁻ at 190.0512 | [M-H]⁻ at 190.0509 |
| Potential Impurities Identified | Residual starting material | Oxidation byproducts | Residual starting material |
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the comparative analysis of the commercial samples.
Caption: Workflow for comparative purity analysis of commercial samples.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the separation of potential impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of each sample in 10 mL of a 50:50 mixture of methanol and water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the main component and to detect the presence of any significant impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of DMSO-d₆.
-
Parameters:
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -2 to 14 ppm.
-
-
Data Processing: The spectra are referenced to the residual DMSO solvent peak (δ 2.50 ppm). Integration of signals is performed to check for consistency with the expected structure and to estimate the level of any observable impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight of the primary compound and to aid in the tentative identification of impurities.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap mass analyzer).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids, looking for the [M-H]⁻ ion.
-
LC Conditions: The same HPLC method as described above is used.
-
MS Parameters:
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion for this compound (C₁₀H₉NO₃, exact mass: 191.0582). Masses of co-eluting peaks are examined to hypothesize the structures of impurities.
References
Safety Operating Guide
Proper Disposal of 7-Methoxy-1H-indole-2-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 7-Methoxy-1H-indole-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be aware of its potential hazards. This compound may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be required for larger quantities.[1][2] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][2] |
| Hand Protection | Handle with impervious gloves. Change contaminated gloves and wash hands thoroughly after handling. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved chemical waste disposal service.[1][2][4][5] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[3]
1. Waste Segregation:
-
Solid Waste: Place any solid this compound, along with contaminated consumables such as filter paper, weighing boats, and paper towels, into a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Ensure the container is compatible with the solvents used.[4]
2. Waste Container Management:
-
Compatibility: Use only chemically compatible containers for waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture, including solvents and their approximate percentages.[4] Mark the container with appropriate hazard warnings (e.g., "Irritant").
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4]
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[2][4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[4]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2]
III. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Personal Protection: Wear the appropriate PPE as outlined in Table 1 throughout the cleanup process.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 7-Methoxy-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 7-Methoxy-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing exposure risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of this compound, which may cause skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile).[4] | Laboratory coat. | Use in a well-ventilated area or under a chemical fume hood.[4] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |
| Working with Solutions | Chemical safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile).[4] | Laboratory coat. | Work in a well-ventilated area or under a chemical fume hood.[4] |
| Cleaning Spills | Chemical safety goggles and a face shield.[1] | Chemical-resistant gloves (e.g., nitrile).[4] | Laboratory coat or chemical-resistant gown. | Required when dusts are generated. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
-
Preparation and Engineering Controls :
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Designate a specific area within the fume hood for handling the compound to minimize contamination.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, glassware, and waste containers) before starting work.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles.
-
Don the appropriate chemical-resistant gloves. Inspect gloves for any signs of damage before use.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to control dust and vapors.[4]
-
Use a spatula for transferring the solid. Avoid scooping or pouring actions that could generate dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Procedures :
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Remove PPE in the correct order to prevent cross-contamination: first gloves, then the laboratory coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.
-
-
Container Management :
-
Waste containers must be kept closed except when adding waste.
-
Ensure waste containers are properly labeled with the full chemical name and a hazardous waste sticker.
-
-
Disposal Pathway :
-
Dispose of all waste containing this compound through an approved waste disposal plant.[3][5]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
For empty containers, the first rinse with a solvent should be collected as hazardous waste. Subsequent rinses of containers holding non-highly toxic substances may be disposed of down the drain with copious amounts of water, provided the pH is neutral and local regulations permit. For compounds with high toxicity, the first three rinses must be collected as hazardous waste.[6]
-
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
